molecular formula C27H29N5O3 B611923 Zanubrutinib CAS No. 1691249-45-2

Zanubrutinib

Cat. No.: B611923
CAS No.: 1691249-45-2
M. Wt: 471.5 g/mol
InChI Key: RNOAOAWBMHREKO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zanubrutinib is a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor developed as a highly selective research tool for investigating B-cell signaling pathways and malignancies . Its primary research value lies in its optimized molecular design, which enables potent inhibition of BTK by forming a covalent bond with the cysteine 481 residue in the ATP-binding domain, while demonstrating greater selectivity and fewer off-target effects compared to first-generation inhibitors . This profile makes it a critical compound for preclinical studies aimed at understanding the role of sustained B-cell receptor signaling in the proliferation and survival of malignant B-cells . Researchers utilize this compound across a spectrum of hematologic cancer models, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), and marginal zone lymphoma (MZL), to elucidate mechanisms of drug resistance and to explore novel therapeutic combinations . Its application extends to immunological research, where it is used to dissect BTK's role in various signaling pathways beyond the BCR, such as those mediated by chemokine receptors, Fc receptors, and integrins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026208
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691249-45-2
Record name (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanubrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Zanubrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Zanubrutinib (marketed as Brukinsa™) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK). It is a cornerstone therapy for various B-cell malignancies. This document provides a comprehensive technical overview of this compound's mechanism of action, from its molecular interactions to its clinical effects. It details the core signaling pathways, presents key quantitative data on potency and efficacy, and outlines the experimental protocols used to characterize this targeted agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of both normal and malignant B-lymphocytes.[1][2] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, providing a critical survival advantage to the neoplastic cells.[3][4]

Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a central signaling molecule in this cascade.[5][6] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[5] Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers signaling cascades involving phosphatidylinositol 3-kinase (PI3K)/AKT and nuclear factor-κB (NF-κB).[5][7] These pathways are essential for maintaining cell adhesion, proliferation, and survival.[1][4]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effect by potently and irreversibly inhibiting the enzymatic activity of BTK.[6]

3.1 Covalent Modification of BTK: The core mechanism involves the formation of a stable, covalent bond between this compound and the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[3][5][8] This irreversible binding permanently blocks the kinase activity of BTK, thereby preventing the transduction of downstream survival signals originating from the BCR.[1][5] By halting this critical pathway, this compound inhibits the proliferation and survival of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[4][5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK 2. Activation Antigen Antigen Antigen->BCR 1. Binding BTK BTK LYN_SYK->BTK 3. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 4. Activation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 / DAG PIP2->IP3_DAG Hydrolysis PI3K_AKT PI3K / AKT Pathway IP3_DAG->PI3K_AKT NFkB NF-κB Pathway IP3_DAG->NFkB Transcription Gene Transcription (Proliferation, Survival, Adhesion) PI3K_AKT->Transcription NFkB->Transcription This compound This compound This compound->BTK Inhibition (Covalent bond at Cys481)

Caption: B-Cell Receptor (BCR) signaling pathway and this compound's mechanism of inhibition.

Pharmacodynamics: Complete and Sustained BTK Occupancy

The clinical efficacy of an irreversible inhibitor is closely linked to its ability to engage its target. Pharmacodynamic studies show that this compound achieves complete and sustained occupancy of the BTK protein in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues.[8] At the recommended total daily dose of 320 mg, the median steady-state BTK occupancy in peripheral blood is maintained at 100% over a 24-hour period.[4] Notably, the 160 mg twice-daily (BID) dosing regimen was found to provide more consistent and complete BTK occupancy in lymph nodes compared to the 320 mg once-daily (QD) regimen, which supported its selection for clinical investigation.[8][9]

ParameterFindingSource(s)
PBMC BTK Occupancy Median >95% at all tested doses (40mg QD to 160mg BID)[9]
Steady-State PBMC Occupancy Maintained at 100% over 24h at 320mg total daily dose[4]
Lymph Node BTK Occupancy Sustained complete (>95%) occupancy more frequent with 160mg BID (89%) vs. 320mg QD (50%)[9]

Kinase Selectivity Profile

This compound was specifically engineered to maximize BTK inhibition while minimizing off-target activity against other kinases, such as ITK, EGFR, and TEC.[6][10] This high selectivity is thought to contribute to its favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib, with lower incidences of adverse events like atrial fibrillation and diarrhea.[11][12]

Kinase TargetIC50 (nM) - this compoundIC50 (nM) - IbrutinibIC50 (nM) - AcalabrutinibSource(s)
BTK 0.46 - 0.71 ~1.5 3.0 - 5.1 [13][14][15]
ITK60.13.1>1000[12]
EGFR2.0->1000[13]
TEC2.0->1000[13]
IC50 (half-maximal inhibitory concentration) values are from various biochemical assays; lower values indicate higher potency.

Summary of Clinical Efficacy

This compound has demonstrated significant clinical activity across a range of B-cell malignancies. Clinical trials have consistently shown high overall response rates and durable responses.

MalignancyClinical TrialTreatment LineOverall Response Rate (ORR)Complete Response (CR)Key FindingSource(s)
CLL/SLL Phase 1 (NCT02343120)R/R and TN96.2%2.6%100% estimated 12-month PFS.[2][9][11]
Mantle Cell Lymphoma (MCL) Phase 2 (BGB-3111-206)R/R84.0%59.0%Led to accelerated FDA approval.[16]
Mantle Cell Lymphoma (MCL) Phase 1 (BGB-3111-AU-003)R/R86.5%29.7%Median duration of response was 17.1 months.[16]
R/R: Relapsed/Refractory; TN: Treatment-Naïve; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; PFS: Progression-Free Survival.

Experimental Protocols and Workflows

Characterizing the activity of this compound involves several key experimental methodologies.

7.1 Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

Methodology:

  • Pre-incubation: Recombinant human BTK is pre-incubated with serial dilutions of this compound for 60 minutes at room temperature in an appropriate assay buffer.[17]

  • Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide substrate.[17]

  • Reaction Incubation: The mixture is incubated for 60 minutes at room temperature to allow for peptide phosphorylation.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated XL665 (acceptor).[17]

  • Signal Reading: The plate is incubated for 60 minutes, and the TR-FRET signal (ratio of fluorescence at 665 nm to 620 nm) is read on a compatible plate reader. The signal is proportional to the level of peptide phosphorylation.[17]

  • Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a four-parameter logistic equation.

Kinase_Assay_Workflow A 1. Plate Recombinant BTK + this compound Dilutions B 2. Add ATP and Biotinylated Substrate A->B C 3. Incubate to Allow Phosphorylation B->C D 4. Add TR-FRET Detection Reagents C->D E 5. Incubate to Develop Signal D->E F 6. Read Plate (ex337 nm, em620/665 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for a TR-FRET-based in vitro kinase inhibition assay.

7.2 Protocol 2: Cellular BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by this compound within cells, providing a direct measure of target engagement.

Methodology:

  • Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and treated with varying concentrations of this compound for 1-2 hours.[18]

  • Cell Lysis: Cells are washed and lysed to release intracellular proteins.

  • Probe Incubation: The cell lysate is incubated with a biotinylated covalent BTK probe. This probe binds to the Cys481 site of any BTK enzyme that has not been inhibited by this compound.[18]

  • Capture and Detection (ELISA):

    • The lysate is transferred to a streptavidin-coated plate to capture the biotinylated probe-BTK complex.

    • An anti-BTK primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A colorimetric substrate is added, and the absorbance is measured.

  • Data Analysis: The signal is inversely proportional to the level of BTK occupancy by this compound. The percentage of occupancy is calculated relative to an untreated control sample.[18]

Occupancy_Assay_Workflow A 1. Treat PBMCs with This compound B 2. Lyse Cells A->B C 3. Add Biotinylated Covalent BTK Probe (Binds to free BTK) B->C D 4. Capture Probe-BTK Complex on Streptavidin Plate C->D E 5. Detect Captured BTK via ELISA D->E F 6. Calculate % Occupancy vs. Untreated Control E->F

Caption: Experimental workflow for a probe-based BTK occupancy assay.

7.3 Protocol 3: Western Blot for BTK Phosphorylation

This method assesses the functional consequence of BTK inhibition by measuring the phosphorylation status of BTK and its downstream targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant B-cell lymphoma cell line (e.g., REC-1) is cultured. Cells are pre-treated with this compound for 1-2 hours.[12]

  • BCR Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.

  • Protein Extraction: Cells are harvested and lysed at various time points post-stimulation. Total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK).

    • The membrane is washed and incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The membrane is stripped and re-probed for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Band intensities are quantified to determine the relative level of BTK phosphorylation.

Western_Blot_Workflow A 1. Treat B-Cells with This compound B 2. Stimulate BCR (e.g., anti-IgM) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Transfer to Membrane D->E F 6. Probe with Antibodies (p-BTK, Total BTK) E->F G 7. Visualize Bands & Quantify Inhibition F->G

Caption: Workflow for Western blot analysis of BTK phosphorylation.

Conclusion

This compound is a highly optimized second-generation BTK inhibitor. Its mechanism of action is centered on the irreversible covalent inhibition of BTK, a critical kinase in the B-cell receptor signaling pathway. This targeted inhibition leads to the apoptosis of malignant B-cells. The superior selectivity profile of this compound, combined with its ability to achieve complete and sustained target occupancy, translates into robust clinical efficacy and a favorable safety profile in the treatment of B-cell malignancies. The experimental methodologies outlined herein provide a framework for the continued investigation and characterization of BTK inhibitors in preclinical and clinical research.

References

Zanubrutinib's Interaction with Bruton's Tyrosine Kinase: A Deep Dive into Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. By elucidating the quantitative and methodological details of this interaction, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action at the molecular level.

Executive Summary

This compound is an irreversible inhibitor that forms a covalent bond with cysteine 481 (Cys481) in the ATP-binding pocket of BTK.[1] This targeted covalent modification leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways crucial for B-cell proliferation and survival.[1] Preclinical and clinical studies have demonstrated that this compound's optimized chemical structure results in greater selectivity and more complete and sustained BTK occupancy compared to the first-generation inhibitor, ibrutinib.[2][3] This enhanced pharmacodynamic profile is believed to contribute to its clinical efficacy and safety.

Quantitative Binding and Inhibition Data

The potency and selectivity of this compound have been extensively characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory activity against BTK and a panel of off-target kinases.

Table 1: this compound Biochemical Potency and Covalent Binding Efficiency for BTK

ParameterValueMethodReference
IC50 (Biochemical) 0.3 nMTR-FRET[2]
k_inact/K_i_ 2.79 x 10^5 M⁻¹s⁻¹Biochemical AssayN/A

Table 2: this compound Cellular BTK Inhibition

Cell LineAssay TypeIC50 Value
REC-1 (Mantle Cell Lymphoma)Cell Viability0.9 nM
TMD8 (ABC-DLBCL)Cell Viability0.4 nM
OCI-Ly-10 (ABC-DLBCL)Cell Viability1.5 nM

Table 3: Selectivity Profile of this compound Against Off-Target Kinases (Biochemical IC50)

KinaseIC50 (nM)
BTK 0.5
TEC88
EGFR42
ITK>1000
JAK32754
Data compiled from KINOMEscan and other biochemical assays.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the binding kinetics and affinity of this compound.

Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant BTK. A europium-labeled anti-phosphotyrosine antibody (donor) and an allophycocyanin-labeled streptavidin (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibition of BTK by this compound leads to a decrease in this signal.[7]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

    • Recombinant human BTK enzyme is diluted in assay buffer.

    • Substrate solution containing a biotinylated peptide and ATP is prepared in assay buffer.

    • Detection solution containing europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin is prepared in a detection buffer.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of diluted BTK enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of acceptor to donor emission.

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

In Vivo BTK Occupancy Assay (ELISA-based)

This assay measures the percentage of BTK enzyme that is bound by this compound in biological samples, such as peripheral blood mononuclear cells (PBMCs).

Principle: This method quantifies both the total BTK protein and the amount of free (unoccupied) BTK. The percentage of BTK occupancy is then calculated.

Protocol:

  • Sample Collection and Processing:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Lyse the PBMCs to release cellular proteins.

  • Total BTK Measurement:

    • Coat a 96-well plate with an anti-BTK capture antibody.

    • Add cell lysates to the wells to capture total BTK protein.

    • Detect the captured BTK using a labeled secondary anti-BTK antibody.

  • Free BTK Measurement:

    • In a separate plate coated with NeutrAvidin, add a biotinylated-zanubrutinib probe.

    • Add cell lysates. The probe will bind to the unoccupied active sites of BTK.

    • Detect the captured probe-bound BTK using a labeled antibody.[9]

  • Data Analysis:

    • Quantify the amounts of total and free BTK by comparing to a standard curve of recombinant BTK.

    • Calculate the BTK occupancy using the formula: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100[10][11]

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of this compound's covalent binding, and the workflow of a typical kinase inhibition assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates This compound This compound This compound->BTK covalently binds & inhibits (Cys481) DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates Signaling_Cascade Downstream Signaling (e.g., NF-κB activation) DAG_IP3->Signaling_Cascade triggers Cell_Response B-Cell Proliferation & Survival Signaling_Cascade->Cell_Response promotes

Caption: The BTK signaling pathway and this compound's mechanism of action.

Covalent_Binding_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation BTK_free BTK-SH Complex BTK-SH • Zanu BTK_free->Complex BTK_free->Complex kon Zanu_free This compound Zanu_free->Complex Complex->BTK_free koff Covalent_Complex BTK-S-Zanu Complex->Covalent_Complex kinact

Caption: Two-step mechanism of this compound's irreversible covalent binding to BTK.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, BTK enzyme, Substrate) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/Vehicle to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add BTK Enzyme Dispense_Inhibitor->Add_Enzyme Incubate_Binding Incubate (60 min) for Inhibitor Binding Add_Enzyme->Incubate_Binding Add_Substrate Initiate Reaction (Add Substrate/ATP) Incubate_Binding->Add_Substrate Incubate_Reaction Incubate (60 min) for Phosphorylation Add_Substrate->Incubate_Reaction Add_Detection Add Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate (60 min) Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET Signal) Incubate_Detection->Read_Plate Analyze_Data Data Analysis (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a TR-FRET based biochemical kinase inhibition assay.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Zanubrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Developed to improve upon the first-generation BTK inhibitor, ibrutinib, this compound was designed for greater specificity to the BTK target, aiming to minimize off-target effects and enhance its safety profile.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from various nonclinical studies.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination.[4] Preclinical studies have been instrumental in defining its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration, this compound is quickly absorbed, reaching maximum plasma concentration (Tmax) in approximately 2 hours.[2][4] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) have been shown to increase in a dose-proportional manner.[4][5] Due to its relatively short half-life of about 2 to 4 hours, there is minimal systemic accumulation with repeated dosing.[2][4][5]

This compound exhibits extensive tissue distribution, with a volume of distribution at a steady state of 881 liters.[2][4] It is approximately 94% bound to human plasma proteins.[2][4] The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Elimination occurs mainly through feces, with about 87% of a single dose recovered in feces (38% as unchanged drug) and a smaller portion (around 8%) in urine (<1% as unchanged drug).[2][4]

ParameterValueSpeciesReference
Tmax (Time to Maximum Concentration) ~2 hoursHuman (Clinical Data)[2][4]
t½ (Half-life) ~2-4 hoursHuman (Clinical Data)[2][5]
Protein Binding ~94%Human Plasma[2][4]
Volume of Distribution (Vd) 881 LHuman (Clinical Data)[2][4]
Clearance (CL/F) 182 L/hHuman (Clinical Data)[2][4]
Primary Metabolism CYP3A4In vitro[4]
Primary Route of Excretion FecesHuman (Clinical Data)[2][4]

Pharmacodynamics: Potent and Selective BTK Inhibition

This compound's therapeutic effect stems from its highly potent and selective inhibition of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is vital for the proliferation, trafficking, and survival of both normal and malignant B-cells.[1][2]

This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][6] This irreversible binding permanently inactivates the kinase, preventing it from activating downstream signaling pathways necessary for B-cell survival, such as the PI3K-AKT and NF-κB pathways.[1][6] The result is the induction of apoptosis (programmed cell death) in malignant B-cells.[1][6]

A key feature of this compound is its high selectivity for BTK with minimal off-target effects on other kinases like ITK, EGFR, and TEC family kinases, which is an improvement over the first-generation inhibitor ibrutinib.[2][5] This increased selectivity is thought to contribute to its favorable safety profile.[6][7]

The pharmacodynamic effect of this compound is effectively measured by BTK occupancy. In preclinical models and clinical studies, this compound has demonstrated the ability to achieve complete and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes.[2][8] At a total daily dose of 320 mg in patients, the median steady-state BTK occupancy in peripheral blood was maintained at 100% over a 24-hour period.[2]

ParameterValueAssay TypeReference
BTK IC50 0.5 nMBiochemical Kinase Assay[9]
Ibrutinib BTK IC50 1.5 nMBiochemical Kinase Assay[9]
Acalabrutinib BTK IC50 5.1 nMBiochemical Kinase Assay[9]
BTK Occupancy (Peripheral Blood) 100% (median steady-state)Patient-derived PBMCs[2]
BTK Occupancy (Lymph Node) >95%Patient-derived tissue[5]

Key Signaling Pathway and Experimental Workflows

To better understand the mechanism and preclinical evaluation of this compound, the following diagrams illustrate the core signaling pathway and typical experimental workflows.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation This compound This compound This compound->BTK Inhibition PI3K_AKT PI3K-AKT Pathway PLCG2->PI3K_AKT NF_kB NF-κB Pathway PLCG2->NF_kB Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival NF_kB->Cell_Survival PK_Workflow Dosing Animal Dosing (e.g., Rat, Dog) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) Analysis->PK_Params PD_Workflow Implantation Tumor Cell Implantation (Xenograft Model) Grouping Animal Grouping & Randomization Implantation->Grouping Treatment Treatment Initiation (this compound vs. Vehicle) Grouping->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition) Measurement->Endpoint

References

Zanubrutinib target selectivity profile versus other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor. By minimizing off-target kinase inhibition, this compound is designed to enhance therapeutic efficacy while improving upon the safety profile of first-generation BTK inhibitors.[1] This document provides a comprehensive overview of its selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and BTK Inhibition

This compound is a potent, selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase.[2][3] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a key therapeutic target in various B-cell malignancies.[3] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its downstream signaling, leading to the inhibition of B-cell proliferation and survival.[3]

A key differentiator for this compound is its high selectivity for BTK with minimal inhibition of other kinases, such as TEC-family and EGFR-family kinases.[2] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects like diarrhea, rash, and an increased risk of bleeding and atrial fibrillation.[4]

Comparative Kinase Inhibition Profile

The selectivity of this compound has been extensively characterized through in vitro enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against BTK and a panel of other kinases, in comparison to the first-generation BTK inhibitor, ibrutinib. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of this compound and Ibrutinib Against Selected Kinases

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (this compound vs. Ibrutinib)
BTK <1 <1 -
ITK29.21.915.4x less potent
TEC2.02.2~1x
EGFR>10009.4>106x less potent
ERBB2 (HER2)>100027>37x less potent
ERBB4 (HER4)1354.629.3x less potent
JAK331.816.61.9x less potent
SRC2.53.51.4x more potent
LCK3.54.81.4x more potent
FYN1.42.11.5x more potent
BLK0.81.21.5x more potent

Data compiled from preclinical studies. Actual values may vary between different experimental setups.

Table 2: Cellular IC50 Values of this compound and Ibrutinib in Platelet Aggregation Assays

AssayThis compound IC50 (µM)Ibrutinib IC50 (µM)
GPVI-mediated platelet aggregation0.0940.025

This data suggests that this compound is approximately 4 times less potent than ibrutinib in inhibiting GPVI-mediated platelet aggregation, which is a BTK-dependent process in platelets.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

BTK Signaling Pathway and Inhibition

BTK_Signaling_Pathway This compound This compound BTK BTK This compound->BTK Inhibition BCR BCR LYN_SYK LYN_SYK BCR->LYN_SYK Antigen Binding CD79 CD79 LYN_SYK->CD79 CD79->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3_DAG PIP2->IP3_DAG Ca_PKC Ca_PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NFkB_NFAT_AP1 Ca_PKC->NFkB_NFAT_AP1 Gene_Expression Gene_Expression NFkB_NFAT_AP1->Gene_Expression

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Compound_Prep Compound_Prep Assay_Platform Assay_Platform Compound_Prep->Assay_Platform Data_Acquisition Data_Acquisition Assay_Platform->Data_Acquisition Kinase_Panel Kinase_Panel Kinase_Panel->Assay_Platform IC50_Determination IC50_Determination Data_Acquisition->IC50_Determination Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Stimulation Stimulation Treatment->Stimulation Lysis Lysis Stimulation->Lysis Phospho_Detection Phospho_Detection Lysis->Phospho_Detection Analysis Analysis Phospho_Detection->Analysis

Detailed Experimental Methodologies

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method used to quantitatively measure the binding of a compound to a large panel of kinases.

  • Principle : This assay is based on a competitive displacement of an immobilized, active-site directed ligand by the test compound. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Methodology :

    • Kinase Preparation : A large panel of human kinases are expressed as fusions with a DNA tag for quantification.

    • Ligand Immobilization : A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

    • Competition Assay : The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

    • Quantification : After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • Data Analysis : Results are typically expressed as a percentage of the control (vehicle-treated) sample. This data can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for determining the potency of kinase inhibitors in a biochemical format.

  • Principle : This assay measures the inhibition of substrate phosphorylation by a kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

  • Methodology :

    • Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), and ATP solutions.

    • Compound Pre-incubation : The test compound is pre-incubated with the kinase to allow for binding.

    • Kinase Reaction : The reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period.

    • Detection : A solution containing a Eu-labeled anti-phospho-substrate antibody and a streptavidin-acceptor conjugate is added to stop the reaction and initiate the detection process.

    • Signal Reading : The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Data Analysis : The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This type of assay assesses the ability of a compound to inhibit the phosphorylation of a specific kinase within a cellular context.

  • Principle : The inhibition of EGFR autophosphorylation is measured in a cell line that expresses EGFR, such as the A431 human epidermoid carcinoma cell line.

  • Methodology :

    • Cell Culture and Seeding : A431 cells are cultured and seeded into multi-well plates.

    • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period.

    • Stimulation : Cells are stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.

    • Cell Lysis : The cells are lysed to release cellular proteins.

    • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

    • Western Blotting or ELISA :

      • Western Blot : Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR and total EGFR.

      • ELISA : Lysates are added to wells of an ELISA plate coated with an EGFR capture antibody, followed by detection with an antibody specific for phosphorylated EGFR.

    • Data Analysis : The signal from the phosphorylated EGFR is normalized to the signal from the total EGFR to determine the extent of inhibition.

Conclusion

The comprehensive kinase selectivity profile of this compound demonstrates its designed-in specificity for BTK.[2] Compared to the first-generation inhibitor ibrutinib, this compound exhibits significantly less inhibition of several off-target kinases, particularly those in the EGFR family.[2][4] This enhanced selectivity is a key molecular feature that contributes to its distinct clinical profile, potentially leading to a lower incidence of certain adverse events.[4] The detailed experimental methodologies provided herein offer a framework for the continued investigation and characterization of the selectivity of kinase inhibitors in drug discovery and development.

References

The Molecular Architecture of Precision: Unraveling Zanubrutinib's High Selectivity for BTK

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated a superior safety and tolerability profile in clinical settings compared to its first-generation predecessor, ibrutinib. This advantage is intrinsically linked to its heightened selectivity for BTK, minimizing off-target inhibition of other kinases that can lead to adverse events. This in-depth technical guide elucidates the molecular underpinnings of this compound's remarkable selectivity. Through a detailed examination of its binding kinetics, structural interactions with the BTK active site, and comparative analysis with off-target kinases, we provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selective BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase pivotal to the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1] The first-in-class BTK inhibitor, ibrutinib, validated this approach; however, its clinical utility has been hampered by off-target effects, including cardiac arrhythmias, bleeding, and gastrointestinal toxicities.[2][3] These adverse events are largely attributed to the unintended inhibition of other structurally related kinases, such as those in the TEC and EGFR families.[2]

This compound was engineered to overcome these limitations by maximizing BTK occupancy while minimizing off-target kinase inhibition.[4] This enhanced selectivity translates to a more favorable safety profile, as evidenced by lower rates of atrial fibrillation and other adverse events in clinical trials.[2][3] This guide delves into the precise molecular mechanisms that afford this compound its high degree of selectivity.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is quantitatively assessed by comparing its inhibitory potency against the intended target versus a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. As the data in Table 1 illustrates, this compound exhibits significantly greater selectivity for BTK compared to ibrutinib.

Table 1: Comparative IC50 Values of this compound and Ibrutinib Against a Panel of Kinases

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Selectivity Ratio (Ibrutinib IC50 / this compound IC50)
BTK <1 0.5 ~0.5
EGFR>10007.8>128
ITK6.710.71.6
TEC2.07839
JAK3>100016.2>61
HER2>10009.4>106
HER4>10005.6>178
BLK3.13.51.1

Data compiled from preclinical comparative guides and published research.

These data clearly demonstrate that while both drugs are potent inhibitors of BTK, this compound is markedly less active against key off-target kinases such as EGFR, TEC, and JAK3. For instance, this compound is over 128 times more selective for BTK over EGFR compared to ibrutinib. This differential activity is a cornerstone of its improved safety profile.

The Molecular Basis of Selectivity: A Structural Perspective

The high selectivity of this compound for BTK can be attributed to its unique chemical structure and the specific molecular interactions it forms within the ATP-binding pocket of the kinase. Both this compound and ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6] However, the subtle yet significant differences in their binding modes are critical to understanding this compound's superior selectivity.

Analysis of the co-crystal structure of this compound in complex with the BTK kinase domain (PDB ID: 6J6M) reveals key interactions that contribute to its high affinity and selectivity.[7] Similarly, the structure of ibrutinib bound to BTK (PDB ID: 5P9J) provides a basis for comparison.[8]

A notable distinction in their binding is an additional hydrogen bond formed between this compound and the main chain of Met477 in the hinge region of BTK.[3] This interaction, which is absent in the ibrutinib-BTK complex, likely contributes to a more stable and specific binding of this compound.

Furthermore, the overall conformation of this compound within the binding pocket is optimized for interactions with BTK-specific residues. The structural differences in the active sites of off-target kinases, such as variations in the amino acid residues lining the ATP-binding pocket, create a less favorable environment for this compound binding. For example, the active sites of EGFR and other TEC family kinases have distinct topographies and charge distributions that do not accommodate the specific chemical moieties of this compound as effectively as the BTK active site. This results in weaker binding and lower inhibitory activity against these off-target kinases.

Signaling Pathways and Experimental Workflows

To visualize the context of BTK inhibition and the methodologies used to assess selectivity, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Panel Panel of Purified Kinases (BTK and Off-Targets) Assay In Vitro Kinase Assay (e.g., LanthaScreen, ADP-Glo) Kinase_Panel->Assay Inhibitor This compound / Ibrutinib (Varying Concentrations) Inhibitor->Assay IC50 Determine IC50 Values Assay->IC50 Comparison Compare IC50/EC50 Values IC50->Comparison Cell_Lines Relevant Cell Lines (e.g., B-cell, T-cell, Epidermal) Treatment Treat Cells with Inhibitor Cell_Lines->Treatment Phosphorylation Measure Target Phosphorylation (e.g., Western Blot, ELISA) Treatment->Phosphorylation EC50 Determine EC50 Values Phosphorylation->EC50 EC50->Comparison Selectivity Calculate Selectivity Profile Comparison->Selectivity

Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

Zanubrutinib_Selectivity_Logic cluster_btk BTK Active Site cluster_off_target Off-Target Kinase Active Sites (e.g., EGFR, TEC) Zanu_Structure This compound's Unique Chemical Structure BTK_Fit Optimal Geometric and Electronic Complementarity Zanu_Structure->BTK_Fit Poor_Fit Suboptimal Fit due to Residue Differences Zanu_Structure->Poor_Fit H_Bond Additional H-Bond with Met477 BTK_Fit->H_Bond Covalent_Bond Covalent Bond with Cys481 BTK_Fit->Covalent_Bond High_Affinity High Affinity & Potency for BTK H_Bond->High_Affinity Covalent_Bond->High_Affinity Steric_Clash Potential Steric Hindrance Poor_Fit->Steric_Clash Weaker_Interactions Fewer Favorable Interactions Poor_Fit->Weaker_Interactions Low_Affinity Low Affinity & Potency for Off-Targets Steric_Clash->Low_Affinity Weaker_Interactions->Low_Affinity High_Selectivity High Selectivity for BTK High_Affinity->High_Selectivity Low_Affinity->High_Selectivity

Caption: Logical Flow of this compound's Molecular Selectivity.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines of the key assays employed.

In Vitro Kinase Inhibition Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

  • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific):

    • Principle: A competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal.

    • Procedure Outline:

      • Test compounds are serially diluted and added to a 384-well plate.

      • A mixture of the target kinase and a europium-labeled anti-tag antibody is added.

      • An Alexa Fluor™ 647-labeled kinase tracer is added.

      • The plate is incubated at room temperature for 1 hour.

      • The FRET signal is measured on a compatible plate reader. A decrease in FRET corresponds to inhibitor binding.

    • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

  • ADP-Glo™ Kinase Assay (Promega):

    • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

    • Procedure Outline:

      • The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.

      • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

      • Luminescence is measured using a luminometer.

    • Data Analysis: Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curves.

Cellular Assays for Target Engagement and Pathway Inhibition

These assays assess the inhibitor's activity within a cellular context, providing a more physiologically relevant measure of potency and selectivity.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega):

    • Principle: This assay measures the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer are used.

    • Procedure Outline:

      • Cells are transfected with a vector encoding the NanoLuc®-kinase fusion protein.

      • The transfected cells are plated and treated with the test compound.

      • The NanoBRET™ tracer and Nano-Glo® substrate are added.

      • The BRET signal is measured. A decrease in the BRET signal indicates competitive binding of the test compound.

    • Data Analysis: Cellular EC50 values, representing the concentration required for 50% target engagement, are calculated from the dose-response data.

  • Phospho-protein Western Blot or ELISA:

    • Principle: These methods measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates target inhibition.

    • Procedure Outline:

      • Relevant cell lines are treated with varying concentrations of the inhibitor.

      • Cells are lysed, and protein concentrations are determined.

      • For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.

      • For ELISA, cell lysates are added to plates coated with a capture antibody, and a detection antibody specific for the phosphorylated protein is used to generate a colorimetric or fluorescent signal.

    • Data Analysis: The ratio of phosphorylated to total protein is quantified, and EC50 values are determined from the dose-response curves.

Conclusion

The enhanced selectivity of this compound for BTK is a testament to the power of structure-guided drug design. By optimizing the chemical structure to maximize favorable interactions within the BTK active site and minimize binding to off-target kinases, this compound achieves a superior kinase inhibition profile. This molecular precision translates directly into a more favorable clinical safety profile, offering a significant advantage in the treatment of B-cell malignancies. The detailed understanding of the molecular basis for this selectivity, as outlined in this guide, provides a valuable framework for the continued development of next-generation kinase inhibitors with improved therapeutic indices.

References

An In-depth Technical Guide to Zanubrutinib's Impact on B-cell Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and activation of B-cells, and its dysregulation is a key driver in various B-cell malignancies.[3][4] this compound was designed to improve upon first-generation BTK inhibitors by maximizing on-target BTK occupancy while minimizing off-target kinase inhibition, leading to a more favorable safety profile without compromising efficacy.[5][6] This document provides a detailed technical overview of this compound's mechanism of action, its effects on BCR signaling, quantitative data on its inhibitory activity, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Irreversible BTK Inhibition

The primary mechanism of this compound is the specific and irreversible inhibition of BTK.[2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating downstream substrates and transducing signals.[1]

The activation of the BCR pathway begins when an antigen binds to the receptor, leading to the activation of SRC-family kinases like LYN and SYK.[3][4] These kinases phosphorylate adaptor molecules, creating a signalosome that recruits and activates BTK.[4] Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[2] By irreversibly binding to BTK, this compound acts as a critical circuit breaker in this cascade. This blockade halts the generation of second messengers (IP3 and DAG), which in turn suppresses major downstream pro-survival pathways, including nuclear factor-κB (NF-κB) and PI3K-AKT.[2] The ultimate result is the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1][2]

cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2_PIP3 PIP2 → PIP3 PLCg2->PIP2_PIP3 Downstream Downstream Signaling (NF-κB, PI3K/AKT) PIP2_PIP3->Downstream Activation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Inactivation (Covalent bond at Cys481)

Caption: this compound's irreversible inhibition of BTK blocks BCR signaling.

Quantitative Analysis of Kinase Inhibition

This compound's efficacy is rooted in its high potency against BTK and its high selectivity, meaning it has significantly less activity against other kinases. This minimizes off-target effects commonly associated with first-generation BTK inhibitors like ibrutinib, such as rash and diarrhea (linked to EGFR inhibition) or bleeding (linked to TEC family kinase inhibition).[5][7][8]

Data Presentation

The following tables summarize the quantitative data on this compound's inhibitory activity and selectivity.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

Target Assay Type Cell Line IC₅₀ Value Reference
BTK Enzymatic Assay - 0.71 nM [3]
p-BTK (Y223) Cellular Assay Ramos 1.8 nM [3]
BTK-dependent Platelet Aggregation Cellular Assay Human Platelets 94 nM [9]
Cell Viability Cellular Assay REC-1 (MCL) 0.9 nM [3][10]
Cell Viability Cellular Assay TMD8 (ABC-DLBCL) 0.4 nM [3][10]

| Cell Viability | Cellular Assay | OCI-Ly-10 (ABC-DLBCL) | 1.5 nM |[3][10] |

Table 2: Comparative Kinase Selectivity Profile (IC₅₀ nM)

Kinase This compound Ibrutinib Selectivity Ratio (Ibrutinib IC₅₀ / this compound IC₅₀) Biological Relevance Reference
BTK (On-Target) <1 nM <1 nM ~1 Therapeutic Target [11]
ITK 60.1 nM 3.1 nM 0.05 T-cell & NK-cell function [11]
TEC 2.9 nM 11.2 nM 3.86 Platelet aggregation, bleeding risk [5][7]
EGFR >10,000 nM 9.5 nM >1052 Rash, diarrhea [5][10]
HER2 >10,000 nM 30.0 nM >333 Off-target toxicity [5][7]

| JAK3 | 215 nM | 480 nM | 2.23 | Off-target toxicity |[5][10] |

cluster_this compound This compound (High Selectivity) cluster_ibrutinib Ibrutinib (Lower Selectivity) Zanu This compound BTK_Z BTK Zanu->BTK_Z Strong Inhibition OffTarget_Z Off-Target Kinases (EGFR, ITK, etc.) Zanu->OffTarget_Z Weak Inhibition Efficacy_Z High Therapeutic Efficacy BTK_Z->Efficacy_Z Toxicity_Z Reduced Off-Target Toxicity OffTarget_Z->Toxicity_Z Ibru Ibrutinib BTK_I BTK Ibru->BTK_I Strong Inhibition OffTarget_I Off-Target Kinases (EGFR, ITK, etc.) Ibru->OffTarget_I Moderate Inhibition Efficacy_I High Therapeutic Efficacy BTK_I->Efficacy_I Toxicity_I Increased Off-Target Toxicity OffTarget_I->Toxicity_I

Caption: this compound's high selectivity for BTK minimizes off-target effects.

Pharmacodynamics: Sustained Target Engagement In Vivo

A key differentiator for this compound is its ability to achieve and maintain complete or near-complete BTK occupancy in both peripheral blood and lymph nodes.[12] This sustained target engagement is crucial for durable therapeutic responses. Clinical studies have demonstrated that a total daily dose of 320 mg (administered as 160 mg twice daily or 320 mg once daily) results in median steady-state BTK occupancy of 100% in peripheral blood mononuclear cells (PBMCs).[13][14] Importantly, the twice-daily regimen achieved a higher median BTK occupancy in lymph node biopsies compared to the once-daily regimen.[15]

Table 3: BTK Occupancy in Patients with B-Cell Malignancies

Regimen Compartment Median BTK Occupancy (Steady State) Key Finding Reference
160 mg Twice Daily Peripheral Blood (PBMCs) 100% Complete and sustained occupancy [12][13]
320 mg Once Daily Peripheral Blood (PBMCs) 100% Complete and sustained occupancy [12][13]
160 mg Twice Daily Lymph Node Tissue 100% Superior tissue penetration and occupancy [14][15]

| 320 mg Once Daily | Lymph Node Tissue | 94% | High, but numerically lower than twice-daily |[14][15] |

Experimental Protocols

Validating target engagement and cellular effects is critical in drug development. The following are detailed protocols for key assays used to characterize this compound's impact on the BCR pathway.

ELISA-Based BTK Occupancy Assay

This immunoassay is used to quantify the amount of free (unoccupied) BTK relative to the total BTK protein in cell lysates, providing a direct measure of target engagement.[12][15]

Methodology:

  • Sample Collection & Processing:

    • Collect peripheral blood or tissue biopsy samples at specified time points (e.g., pre-dose, post-dose).

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Lyse cell pellets with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[16]

  • Measurement of Free BTK:

    • Use 96-well plates pre-coated with NeutrAvidin.

    • Add a biotinylated-zanubrutinib probe to the wells. This probe will bind to the NeutrAvidin.

    • Add diluted cell lysates to the wells and incubate. The free BTK in the lysate will be captured by the immobilized biotinylated probe.[15]

    • Wash the wells to remove unbound proteins.

    • Add a primary anti-BTK detection antibody (e.g., from rabbit).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance to quantify the amount of captured free BTK.

  • Measurement of Total BTK:

    • Use 96-well plates pre-coated with an anti-BTK capture antibody.

    • Add diluted cell lysates to the wells to capture all BTK protein, regardless of occupancy status.[15]

    • Wash the wells.

    • Detect the captured BTK using a different primary anti-BTK antibody and an enzyme-linked secondary antibody as described above.[15]

  • Calculation of BTK Occupancy:

    • Generate standard curves for both free and total BTK using recombinant BTK protein to determine concentrations in the samples.[16]

    • Calculate occupancy using the formula:

      • % BTK Occupancy = (1 - [Free BTK] / [Total BTK]) * 100

Start 1. Collect & Lyse PBMCs/Tissue Split Split Lysate Start->Split FreeBTK_Plate 2a. Add to Plate with Biotin-Zanu Probe Split->FreeBTK_Plate TotalBTK_Plate 2b. Add to Plate with Anti-BTK Capture Ab Split->TotalBTK_Plate FreeBTK_Capture 3a. Capture Free BTK FreeBTK_Plate->FreeBTK_Capture FreeBTK_Detect 4a. Detect with Anti-BTK Ab FreeBTK_Capture->FreeBTK_Detect FreeBTK_Quantify 5a. Quantify Free BTK FreeBTK_Detect->FreeBTK_Quantify Calculate 6. Calculate % Occupancy: (1 - [Free]/[Total]) * 100 FreeBTK_Quantify->Calculate TotalBTK_Capture 3b. Capture All BTK TotalBTK_Plate->TotalBTK_Capture TotalBTK_Detect 4b. Detect with Anti-BTK Ab TotalBTK_Capture->TotalBTK_Detect TotalBTK_Quantify 5b. Quantify Total BTK TotalBTK_Detect->TotalBTK_Quantify TotalBTK_Quantify->Calculate

References

Preclinical Anti-Tumor Efficacy of Zanubrutinib in Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical anti-tumor activity of Zanubrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, in various lymphoma models. This compound has demonstrated significant efficacy in preclinical studies, leading to its successful clinical development and approval for the treatment of several B-cell malignancies. This document outlines the key preclinical data, detailed experimental methodologies, and the underlying mechanism of action of this compound in lymphoma.

Executive Summary

This compound is an irreversible BTK inhibitor that forms a covalent bond with the cysteine 481 residue in the active site of BTK. This action leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of malignant B-cells. Preclinical studies have consistently shown that this compound exhibits potent anti-tumor activity in a range of lymphoma subtypes, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).

Quantitative Data Summary

The preclinical anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines

Cell LineLymphoma SubtypeAssay TypeIC50 ValueReference
Jeko-1Mantle Cell Lymphoma (MCL)Cell Proliferation1.487 µM
MinoMantle Cell Lymphoma (MCL)Cell Proliferation5.884 µM
REC-1Mantle Cell Lymphoma (MCL)Cell Viability0.9 nM
TMD8Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell Viability0.4 nM
OCI-LY10Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell ViabilityNot Specified

Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models

Xenograft ModelLymphoma SubtypeTreatmentTumor Growth Inhibition (TGI)Reference
OCI-LY10Diffuse Large B-cell Lymphoma (DLBCL)2.5 mg/kg, p.o., BID76%
OCI-LY10Diffuse Large B-cell Lymphoma (DLBCL)7.5 mg/kg, p.o., BID88%
MCL PDX ModelMantle Cell Lymphoma (MCL)30 mg/kg, oral gavage, twice a daySignificant tumor inhibition

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of BTK, a key kinase in the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates transcription factors like NF-κB, promoting B-cell proliferation and survival. By blocking BTK, this compound effectively shuts down this pro-survival signaling in malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, a key component of the BCR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the preclinical anti-tumor activity of this compound in lymphoma models.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the effect of this compound on the viability and proliferation of lymphoma cell lines.

  • Cell Lines: Jeko-1, Mino, REC-1, TMD8 (or other relevant lymphoma cell lines).

  • Reagents:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • This compound (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Solubilization solution (for MTT assay).

  • Procedure:

    • Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for 72 hours.

    • For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo assay, add the reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for BTK Signaling

This method is used to assess the inhibitory effect of this compound on BTK autophosphorylation and downstream signaling pathways.

  • Cell Lines: Ramos, or other suitable B-cell lymphoma lines.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Anti-human IgM for BCR stimulation.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and GAPDH (as a loading control).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

  • Procedure:

    • Culture lymphoma cells and treat with varying concentrations of this compound for 2-24 hours.

    • Stimulate the cells with anti-human IgM for 10 minutes to induce BTK phosphorylation.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein or loading control.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Signal Detection (ECL) secondary->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in lymphoma cells following treatment with this compound.

  • Cell Lines: Jeko-1, Mino, or other relevant lymphoma cell lines.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

    • Phosphate-buffered saline (PBS).

  • Procedure: 1

Zanubrutinib oral bioavailability and absorption in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Oral Bioavailability and Absorption of Zanubrutinib in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical oral bioavailability and absorption of this compound, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from various animal studies to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this important therapeutic agent.

Introduction

This compound is a potent and selective BTK inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][5] Preclinical studies have indicated that this compound possesses favorable oral bioavailability.[2][6] This guide summarizes the available quantitative data on its oral pharmacokinetics in various animal models, details the experimental methodologies employed in these studies, and provides visualizations of relevant biological pathways and experimental workflows.

Oral Pharmacokinetics in Animal Models

Quantitative Pharmacokinetic Data

The following tables summarize the available oral pharmacokinetic parameters of this compound in different animal species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)Species/StrainReference
5235-25723.676.8Rat[7]
16-----Sprague-Dawley Rat[8]

Data for the 16 mg/kg dose was part of a drug-drug interaction study, and while the study was conducted, specific pharmacokinetic parameters for this compound alone were not detailed in the abstract.

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteSpecies/StrainReference
30IntragastricMouse[9]

Specific pharmacokinetic parameters for this study were not available in the abstract.

Table 3: Unbound Brain-to-Plasma Concentration Ratio of this compound in Rats

ParameterValueSpecies/StrainReference
Unbound Brain-to-Plasma Ratio3.5%Rat[5]

Note: Comprehensive oral pharmacokinetic data for this compound in dogs and monkeys are not publicly available in the reviewed literature. Toxicology studies in dogs have been conducted, indicating systemic exposure, but specific bioavailability values have not been reported.[10]

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of this compound's oral pharmacokinetics.

In Vivo Oral Pharmacokinetic Studies

A generalized protocol for conducting oral pharmacokinetic studies of this compound in animal models is described below.

Workflow for a Typical In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Administration Oral Administration Fasting->Oral Administration Formulation Preparation Formulation Preparation Formulation Preparation->Oral Administration Blood Collection Blood Collection Oral Administration->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Bioanalytical Method Bioanalytical Method Plasma Separation->Bioanalytical Method PK Parameter Calculation PK Parameter Calculation Bioanalytical Method->PK Parameter Calculation G This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism CYP3A4 CYP3A4 CYP3A4->this compound Major Enzyme G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation DAG DAG PIP3->DAG IP3 IP3 PIP3->IP3 PKC PKC DAG->PKC IP3->PKC NF_kB NF-κB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression This compound This compound This compound->BTK Inhibition

References

Methodological & Application

Application Notes and Protocols for Zanubrutinib In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cell proliferation assays to evaluate the efficacy of zanubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The protocols detailed below are designed for researchers in oncology, immunology, and drug development to assess the cytotoxic and anti-proliferative effects of this compound on various B-cell malignancy cell lines.

Introduction

This compound is a next-generation BTK inhibitor that works by covalently binding to the Cys481 residue in the active site of BTK. This irreversible inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. By disrupting this pathway, this compound effectively impedes downstream signaling cascades, including the PI3K-AKT and NF-κB pathways, ultimately leading to decreased cell proliferation and apoptosis.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays such as the MTT and CellTiter-Glo® methods.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been quantified across various B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below.

Cell LineCancer TypeAssay DurationIC50 (nM)
REC-1Mantle Cell Lymphoma (MCL)72 hours0.9
TMD8Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)72 hours0.4
OCI-Ly-10Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)72 hours1.5

BTK Signaling Pathway and this compound's Mechanism of Action

The B-cell receptor (BCR) signaling pathway is a critical cascade for B-cell development, activation, and survival. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a pivotal role. This compound exerts its therapeutic effect by irreversibly inhibiting BTK, thereby blocking this pro-survival signaling.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to BTK BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PIP2 PIP2 PIP3->BTK Recruits & Activates AKT AKT PIP3->AKT Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB AKT->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression This compound This compound This compound->BTK Covalently Binds (Cys481) & Irreversibly Inhibits Antigen Antigen Antigen->BCR Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cell_culture 1. Culture B-Cell Malignancy Cell Lines cell_seeding 3. Seed Cells in 96-Well Plate cell_culture->cell_seeding zanubrutinib_prep 2. Prepare this compound Serial Dilutions treatment 4. Add this compound Dilutions & Vehicle Control zanubrutinib_prep->treatment cell_seeding->treatment incubation 5. Incubate for 72 hours treatment->incubation reagent_addition 6. Add Viability Reagent (MTT or CellTiter-Glo) incubation->reagent_addition signal_development 7. Incubate for Signal Development reagent_addition->signal_development read_plate 8. Read Plate (Absorbance or Luminescence) signal_development->read_plate Data_Analysis_Workflow cluster_data_processing Data Processing cluster_analysis Analysis cluster_results Results raw_data 1. Raw Data (Absorbance/Luminescence) background_subtraction 2. Background Subtraction (Media/Reagent Blank) raw_data->background_subtraction normalization 3. Normalize Data to Vehicle Control (%) background_subtraction->normalization dose_response_curve 4. Plot Dose-Response Curve (% Viability vs. Log[this compound]) normalization->dose_response_curve ic50_calculation 5. Calculate IC50 Value (Non-linear Regression) dose_response_curve->ic50_calculation final_ic50 IC50 Value ic50_calculation->final_ic50

References

Application Notes and Protocols for In Vivo Evaluation of Zanubrutinib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in-vivo efficacy of Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Introduction

This compound is a next-generation, irreversible BTK inhibitor designed for enhanced selectivity and sustained target engagement.[1] It functions by covalently binding to the Cys481 residue in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the proliferation, survival, and trafficking of both normal and malignant B-lymphocytes.[2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[2] Preclinical evaluation of this compound in relevant animal models is a crucial step in understanding its anti-tumor activity, pharmacodynamics, and optimal dosing regimens.

Mechanism of Action: BTK Inhibition

This compound's primary mechanism of action involves the irreversible inhibition of BTK, which disrupts the downstream signaling cascade essential for malignant B-cell survival and proliferation.[1]

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Irreversible Inhibition (Cys481) PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, PI3K/AKT) Ca_PKC->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation

Figure 1: this compound's Inhibition of the BCR Signaling Pathway.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful in-vivo evaluation of this compound. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools. Immunocompromised mouse strains such as NOD-SCID IL2Rγnull (NSG) mice are often preferred for establishing these models.[3]

1. Cell Line-Derived Xenograft (CDX) Models:

CDX models are established by subcutaneously or intravenously injecting human B-cell malignancy cell lines into immunocompromised mice. These models are useful for initial efficacy screening and dose-finding studies.

  • Diffuse Large B-cell Lymphoma (DLBCL): OCI-LY10 and U2932 cell lines are commonly used.[4]

  • Mantle Cell Lymphoma (MCL): JeKo-1 and Mino cell lines are relevant choices.

  • Chronic Lymphocytic Leukemia (CLL): Due to the nature of CLL, establishing robust xenograft models can be challenging. However, co-injection with stromal cells or the use of specific transgenic mouse models can be employed.

2. Patient-Derived Xenograft (PDX) Models:

PDX models are generated by implanting fresh tumor tissue from patients with B-cell malignancies into immunocompromised mice.[5] These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[3]

  • Mantle Cell Lymphoma (MCL): PDX models have been successfully established and used to evaluate the efficacy of BTK inhibitors.

  • Diffuse Large B-cell Lymphoma (DLBCL): PDX models capture the molecular and biological heterogeneity of DLBCL.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelThis compound DoseEfficacy EndpointResult
DLBCLOCI-LY10 Xenograft2.5 mg/kg, p.o., BIDTumor Growth Inhibition (TGI)76%
DLBCLOCI-LY10 Xenograft7.5 mg/kg, p.o., BIDTumor Growth Inhibition (TGI)88%
MCLPDX Model30 mg/kg, p.o., BIDTumor Growth InhibitionSignificant inhibition

Table 2: Clinical Efficacy of this compound in B-Cell Malignancies

Cancer TypePatient PopulationThis compound DoseOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)
MCLRelapsed/Refractory160 mg BID84%77.9%33.0 months[6]
MCLRelapsed/Refractory160 mg BID or 320 mg QD84%25%21.1 months[7]
CLL/SLLRelapsed/Refractory160 mg BID96.2%-100% at 12 months (estimated)[8]
MZLRelapsed/Refractory160 mg BID68.2%25.8%-[9]
DLBCL (non-GCB)Relapsed/Refractory160 mg BID29.3%17.1%2.8 months[10]

Table 3: Pharmacodynamic Profile of this compound (BTK Occupancy)

TissueThis compound DoseMedian BTK Occupancy (at trough)
Peripheral Blood Mononuclear Cells (PBMCs)160 mg BID100%[11]
Lymph Nodes160 mg BID100%[8]
PBMCs320 mg QD100%[11]
Lymph Nodes320 mg QD94%[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the in-vivo evaluation of this compound.

cluster_0 Xenograft Model Establishment cluster_1 Efficacy Study cluster_2 Pharmacodynamic Analysis A1 Cell Culture/ Tumor Preparation A3 Subcutaneous/ Intravenous Injection A1->A3 A2 Animal Preparation (Immunocompromised Mice) A2->A3 A4 Tumor Growth Monitoring A3->A4 B1 Randomization into Treatment Groups A4->B1 C1 Tissue/Blood Collection A4->C1 B2 This compound Administration B1->B2 B3 Tumor Volume Measurement B2->B3 B2->C1 B4 Survival Analysis B3->B4 C2 BTK Occupancy Assay (ELISA/TR-FRET) C1->C2 C3 Biomarker Analysis C1->C3

Figure 2: Experimental Workflow for In Vivo this compound Efficacy Studies.

Protocol 1: Establishment of a Subcutaneous B-Cell Lymphoma Xenograft Model

1. Cell Preparation: a. Culture human B-cell lymphoma cells (e.g., OCI-LY10 for DLBCL) in appropriate media and conditions to mid-log phase. b. Harvest cells and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS). c. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1 x 107 cells/100 µL. Keep on ice.

2. Animal Handling: a. Use 6-8 week old female immunocompromised mice (e.g., NOD/SCID or NSG). b. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

3. Subcutaneous Injection: a. Shave and sterilize the right flank of the anesthetized mouse with 70% ethanol. b. Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the prepared site.

4. Tumor Monitoring: a. Monitor the mice for tumor growth by visual inspection and palpation starting 5-7 days post-injection. b. Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . d. Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

Protocol 2: In Vivo Efficacy Evaluation of this compound

1. Treatment Groups: a. Vehicle Control Group: Administer the vehicle solution used to formulate this compound (e.g., 0.5% methylcellulose in water). b. This compound Treatment Group(s): Administer this compound at the desired dose(s) (e.g., 10 mg/kg, 30 mg/kg).

2. Drug Administration: a. Prepare a fresh formulation of this compound in the vehicle on each day of dosing. b. Administer this compound or vehicle orally (p.o.) via gavage once or twice daily (BID) as per the study design. The recommended clinical dose is 160 mg twice daily or 320 mg once daily.[12]

3. Efficacy Assessment: a. Continue to measure tumor volumes 2-3 times per week throughout the study. b. Monitor the body weight of the mice as an indicator of general health and potential toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. d. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [13]

4. Survival Analysis: a. For survival studies, monitor mice until a pre-defined endpoint is reached (e.g., tumor volume exceeding 2000 mm³, significant weight loss, or other signs of distress). b. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.

Protocol 3: Measurement of BTK Occupancy in PBMCs

This protocol describes an ELISA-based method to determine the percentage of BTK bound by this compound in peripheral blood mononuclear cells (PBMCs).[8]

cluster_0 Free BTK Measurement cluster_1 Total BTK Measurement Start Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Lysis Cell Lysis PBMC_Isolation->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Free_BTK_Capture Capture Free BTK (Biotinylated-Zanubrutinib Probe on NeutrAvidin Plate) Lysate->Free_BTK_Capture Total_BTK_Capture Capture Total BTK (Anti-BTK Antibody Coated Plate) Lysate->Total_BTK_Capture Free_BTK_Detection Detection with Anti-BTK Antibody Free_BTK_Capture->Free_BTK_Detection Calculation Calculate % BTK Occupancy: 100 * (1 - [Free BTK] / [Total BTK]) Free_BTK_Detection->Calculation Total_BTK_Detection Detection with Secondary Anti-BTK Antibody Total_BTK_Capture->Total_BTK_Detection Total_BTK_Detection->Calculation

Figure 3: BTK Occupancy Assay Workflow.

1. Sample Collection and PBMC Isolation: a. Collect whole blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA). b. Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. c. Wash the isolated PBMCs twice with cold PBS.

2. Cell Lysate Preparation: a. Resuspend the PBMC pellet in a suitable lysis buffer containing protease inhibitors. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) for analysis.

3. ELISA for Free and Total BTK: a. Free BTK Measurement: i. Use a NeutrAvidin-coated 96-well plate. ii. Add a biotinylated-Zanubrutinib probe to capture free (unoccupied) BTK from the cell lysates. iii. After incubation and washing, add a primary anti-BTK antibody for detection. iv. Add a secondary HRP-conjugated antibody and a substrate for colorimetric detection. b. Total BTK Measurement (in a parallel plate): i. Use a 96-well plate coated with a capture anti-BTK antibody. ii. Add the cell lysate to the wells to capture all BTK protein (both free and this compound-bound). iii. After incubation and washing, add a detection anti-BTK antibody (recognizing a different epitope). iv. Add a secondary HRP-conjugated antibody and a substrate for colorimetric detection.

4. Calculation of BTK Occupancy: a. Quantify the amount of free and total BTK using a standard curve generated with recombinant BTK protein. b. Calculate the percentage of BTK occupancy using the following formula: % BTK Occupancy = [1 - (Concentration of Free BTK / Concentration of Total BTK)] x 100 [14]

Conclusion

The in-vivo animal models and protocols described in these application notes provide a robust framework for evaluating the efficacy and pharmacodynamics of this compound. Careful selection of the appropriate animal model, meticulous execution of the experimental protocols, and accurate data analysis are essential for generating reliable and translatable results that can inform the clinical development of this promising BTK inhibitor.

References

Application Notes and Protocols for the Use of Zanubrutinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib (Brukinsa®), in patient-derived xenograft (PDX) models of B-cell malignancies. This document outlines the mechanism of action, preclinical efficacy data, and detailed protocols for establishing and treating PDX models with this compound.

Introduction to this compound

This compound is a potent, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] By forming a covalent bond with the cysteine 481 residue in the active site of BTK, this compound effectively blocks its kinase activity, leading to the inhibition of downstream signaling pathways and subsequent tumor growth inhibition.[1] Preclinical studies have demonstrated its ability to inhibit malignant B-cell proliferation and reduce tumor growth.[1]

Preclinical Efficacy of this compound in Xenograft Models

This compound has shown significant anti-tumor activity in various preclinical xenograft models of B-cell lymphomas. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) Cell Line-Derived Xenograft (CDX) Model
Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
OCI-LY10Not SpecifiedThis compound 2.5 mg/kgOral (p.o.), Twice Daily (BID)76%[Guo Y, et al. J Med Chem. 2019]
OCI-LY10Not SpecifiedThis compound 7.5 mg/kgOral (p.o.), Twice Daily (BID)88%[Guo Y, et al. J Med Chem. 2019]
Table 2: Efficacy of this compound in a Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model
PDX ModelMouse StrainTreatmentDosing ScheduleOutcomeReference
Mantle Cell LymphomaNSGThis compound 30 mg/kgOral Gavage, Twice Daily (BID)Significant tumor inhibition with no detectable toxicities.[Li CJ, et al. Mol Cancer Ther. 2019]

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway Inhibition by this compound

This compound targets and inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the mechanism of action.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition (Covalent Binding) Downstream Downstream Signaling (NF-κB, PI3K/AKT) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Mechanism of Action of this compound in the BTK Signaling Pathway.
Experimental Workflow for this compound Studies in PDX Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in patient-derived xenograft models.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment & Analysis Patient Patient Tumor Tissue (B-Cell Malignancy) Implantation Implantation into Immunocompromised Mice (e.g., NSG) Patient->Implantation Engraftment Tumor Engraftment & Expansion Implantation->Engraftment Randomization Randomization of Tumor-Bearing Mice Engraftment->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth Monitoring Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Biomarkers) Monitoring->Endpoint

Figure 2. General Experimental Workflow for this compound Efficacy Studies in PDX Models.

Detailed Experimental Protocols

Protocol 1: Establishment of B-Cell Lymphoma Patient-Derived Xenograft (PDX) Models

This protocol provides a general guideline for the establishment of B-cell lymphoma PDX models. Specific details may need to be optimized based on the tumor subtype and laboratory conditions.

Materials:

  • Fresh patient tumor tissue (biopsy or surgical resection)

  • Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null [NSG] mice, 6-8 weeks old)

  • Sterile Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium

  • Ficoll-Paque PLUS

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue from patients under sterile conditions. Transport the tissue to the laboratory immediately in sterile HBSS or RPMI-1640 on ice.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold HBSS or RPMI-1640.

    • Mechanically dissociate the tissue into a single-cell suspension using a sterile scalpel and/or a gentleMACS Dissociator.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the cells twice with sterile PBS or RPMI-1640.

    • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Implantation:

    • Anesthetize the NSG mice using a calibrated vaporizer with isoflurane.

    • Resuspend the tumor cells in a sterile solution (e.g., 50% Matrigel in PBS) at a concentration of 1-10 x 10^6 viable cells per 100-200 µL.

    • Implant the cell suspension subcutaneously into the flank of the mice. Alternatively, for some lymphoma subtypes, orthotopic implantation (e.g., intraperitoneal or under the renal capsule) may be more appropriate.[2]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor engraftment and growth.

    • Measure tumor volume 2-3 times per week using digital calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Monitor the general health and body weight of the mice.

  • Passaging:

    • When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.

    • Process the tumor as described in step 2 and implant into a new cohort of mice for expansion.

    • Cryopreserve portions of the tumor for future use.

Protocol 2: Administration of this compound in PDX Models

This protocol provides a guideline for the oral administration of this compound to tumor-bearing PDX mice.

Materials:

  • This compound (formulated for oral administration)

  • Vehicle control (e.g., as specified by the drug manufacturer or a suitable vehicle like 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Dose Preparation:

    • Prepare the this compound formulation and vehicle control according to the manufacturer's instructions or established laboratory protocols.

    • Based on preclinical data, effective doses range from 2.5 mg/kg to 30 mg/kg, administered twice daily.[1] The optimal dose may vary depending on the PDX model.

  • Animal Grouping:

    • Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administration:

    • Administer this compound or vehicle control to the respective groups via oral gavage.

    • The dosing schedule is typically twice daily (BID).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume, body weight, and the general health of the mice throughout the treatment period.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.

    • At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis, etc.).

Conclusion

The use of this compound in patient-derived xenograft models provides a valuable preclinical platform for evaluating its therapeutic efficacy and for investigating mechanisms of action and resistance in a system that closely recapitulates human tumor biology. The protocols and data presented in these application notes offer a foundation for researchers to design and execute robust in vivo studies with this compound.

References

Probing B-Cell Activation and Signaling with Zanubrutinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanubrutinib is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell development, activation, proliferation, and survival.[2][3][4] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies.[3][5] this compound covalently binds to the cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to its irreversible inactivation and the subsequent blockade of downstream signaling.[1][2] Its high selectivity for BTK minimizes off-target effects, making it an invaluable tool for dissecting the specific roles of BTK in B-cell biology.[1][6] These application notes provide detailed protocols for utilizing this compound to study BCR signaling, including methods for assessing its inhibitory activity on BTK, cell viability, and B-cell activation.

Data Presentation

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueReference
BTKEnzymatic Assay0.71 nM[3]
p-BTK (Y223)Cellular Assay (Ramos cells)1.8 nM[3]
GPVI-mediated platelet aggregationCellular Assay0.094 µM[7]

Table 2: Cellular Activity of this compound in Malignant B-Cell Lines

Cell LineCancer TypeAssay TypeIC50 ValueReference
REC-1Mantle Cell Lymphoma (MCL)Cell Viability0.9 nM[6]
TMD8Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell Viability0.4 nM[6]
OCI-Ly-10Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell Viability1.5 nM[6]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the BCR signaling cascade and the point of inhibition by this compound. Upon antigen binding, the BCR complex activates spleen tyrosine kinase (SYK) and subsequently BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade that results in the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival.[1][5][8] this compound's irreversible binding to BTK halts this entire downstream signaling process.[2][9]

BCR_Signaling BCR Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca Activates NFkB NF-κB PKC_Ca->NFkB Activates Gene Gene Expression (Proliferation, Survival) NFkB->Gene Promotes This compound This compound This compound->BTK Inhibits (Cys481)

Caption: this compound's inhibition of the BCR signaling pathway.

Experimental Workflow: Assessing BTK Inhibition via Western Blot

This workflow outlines the key steps to determine the efficacy of this compound in inhibiting BTK phosphorylation in a cellular context.

WB_Workflow Workflow for BTK Inhibition Assay A 1. Cell Culture (e.g., Ramos cells) B 2. This compound Treatment (Varying Concentrations) A->B C 3. BCR Stimulation (e.g., anti-IgM) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation (p-BTK, total BTK) F->G H 8. Signal Detection & Analysis G->H

Caption: Western blot workflow for assessing BTK phosphorylation.

Logical Relationship: Studying this compound to Understand B-Cell Biology

The study of this compound provides a clear framework for understanding the critical role of BTK in B-cell function and pathology.

Logical_Relationship This compound as a Tool for B-Cell Research A This compound (Potent & Selective BTK Inhibitor) B Inhibition of BTK Activity A->B leads to C Blockade of Downstream BCR Signaling B->C results in D Observation of Cellular Phenotypes (e.g., Apoptosis, Decreased Activation) C->D causes E Understanding of BTK's Role in B-Cell Biology & Disease D->E provides insight into

Caption: Logical flow of using this compound in B-cell research.

Experimental Protocols

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyrosine 223 (Y223).[3][8]

Materials:

  • This compound

  • B-cell lymphoma cell line (e.g., Ramos)

  • Complete RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-human IgM, F(ab')2 fragment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-BTK (total)

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • 5% Bovine Serum Albumin (BSA) in TBST

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in complete RPMI-1640 medium.[3]

    • Seed cells at a density of 1 x 10^6 cells/mL.[3]

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1 nM to 1000 nM) and include a vehicle control (DMSO).[3]

    • Treat cells with varying concentrations of this compound or vehicle for 2 hours at 37°C.[3]

  • BCR Stimulation:

    • Following treatment, stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[3]

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.[3]

    • Lyse the cells with RIPA buffer containing inhibitors.[3][9]

    • Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[3]

    • Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.[3]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with anti-p-BTK (Y223) primary antibody overnight at 4°C.[3]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Detect the signal using an ECL substrate and an imaging system.[3]

  • Data Analysis:

    • Quantify band intensities.[8]

    • Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.[3]

    • Plot the normalized p-BTK signal against the this compound concentration to determine the IC50 value.[3]

Cell Viability / Proliferation Assay (MTT or MTS/CellTiter-Glo)

This assay assesses the effect of this compound on the proliferation and viability of malignant B-cell lines.[1][3]

Materials:

  • This compound

  • B-cell lymphoma cell lines (e.g., REC-1, TMD8)

  • Complete culture medium

  • 96-well plates

  • MTT solution or MTS/CellTiter-Glo reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]

    • Incubate overnight to allow cells to acclimate.[3]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.[3]

    • Add 100 µL of the drug dilutions to the respective wells, including vehicle-treated and untreated controls.[3]

    • Incubate the plate for 72 hours at 37°C.[3]

  • Viability Assessment (MTT Example):

    • Add 20 µL of MTT solution to each well.[3]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

    • Add 100 µL of solubilization solution to each well and mix thoroughly.[3]

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Normalize the readings to the vehicle control wells to determine the percentage of cell viability.[1]

    • Plot viability against the logarithm of this compound concentration to calculate the IC50 value.[1][3]

Flow Cytometry Analysis of B-Cell Activation

This protocol is designed to assess the effect of this compound on the expression of B-cell activation markers (e.g., CD69, CD86) following BCR stimulation.[3]

Materials:

  • This compound

  • Peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line

  • Complete culture medium

  • Anti-human IgM

  • Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Pre-treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[3]

  • BCR Stimulation:

    • Stimulate the cells with anti-human IgM (10 µg/mL) for 18-24 hours at 37°C. Include an unstimulated control.[3]

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.[3]

    • Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies.[3]

    • Incubate for 30 minutes at 4°C in the dark.[3]

  • Data Acquisition and Analysis:

    • Wash the cells with FACS buffer and resuspend for flow cytometry.[3]

    • Acquire data on a flow cytometer.[3]

    • Gate on the B-cell population (e.g., CD19-positive cells) and analyze the expression of activation markers (CD69, CD86).[10]

    • Compare the expression of activation markers in this compound-treated cells to the stimulated and unstimulated controls.[3]

Conclusion

This compound is a highly effective and selective tool for probing the intricacies of the B-cell receptor signaling pathway.[1][3] The protocols outlined in these application notes provide a framework for researchers to investigate the impact of BTK inhibition on key cellular processes, thereby facilitating a deeper understanding of B-cell biology and the development of novel therapeutics.[3]

References

Application Notes and Protocols for Determining BTK Occupancy with Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is fundamental for the proliferation, trafficking, and survival of B-cells.[4][5] this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][6] This targeted mechanism makes it an effective therapy for various B-cell malignancies.[3] Measuring the occupancy of BTK by this compound in peripheral blood mononuclear cells (PBMCs) is a key pharmacodynamic biomarker, providing direct evidence of target engagement and informing dose-response relationships in clinical development.[1][7]

This document provides detailed protocols for quantifying this compound's occupancy of BTK using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Mass Spectrometry.

BTK Signaling Pathway Inhibition by this compound

The B-cell receptor signaling cascade is initiated upon antigen binding, triggering a series of downstream kinase activations, with BTK playing a central role.[1][4] this compound's irreversible binding to BTK effectively halts this signaling cascade, thereby inhibiting B-cell proliferation and survival.[1][2]

BTK_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation & Activation Downstream Downstream Signaling (e.g., NF-κB, PI3K/Akt) BTK->Downstream This compound This compound This compound->BTK Irreversible Inhibition (Cys481) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data regarding this compound dosage and its effect on BTK occupancy.

ParameterValueCell TypeReference
Recommended Dosing 160 mg twice daily or 320 mg once dailyN/A[8][9]
BTK Occupancy in PBMCs >95% (at doses of 40 mg/day and above)PBMCs[10]
Median BTK Occupancy in Lymph Nodes (160 mg twice daily) 100%Lymph Node Tissue[9][10]
Median BTK Occupancy in Lymph Nodes (320 mg once daily) 94%Lymph Node Tissue[9][10]
Time to Peak Plasma Concentration ~2 hoursN/A[8]
Terminal Elimination Half-life ~2-4 hoursN/A[8]

Experimental Protocols

ELISA-Based BTK Occupancy Assay

This method quantifies the amount of free (unoccupied) BTK in cell lysates.[7]

Workflow:

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Collect_Blood 1. Collect Peripheral Blood Isolate_PBMCs 2. Isolate PBMCs Collect_Blood->Isolate_PBMCs Lyse_Cells 3. Lyse Cells Isolate_PBMCs->Lyse_Cells Add_Lysate_Total 6a. Add Lysate Incubate_Probe 6b. Incubate Lysate with Biotinylated Probe Coat_Plate_Total 4a. Coat Plate with anti-BTK Ab (Total BTK) Block 5. Block Wells Coat_Plate_Free 4b. Coat Plate with NeutrAvidin (Free BTK) Wash1 8. Wash Add_Lysate_Free 7b. Add Lysate-Probe Mix Add_Detection_Ab 9. Add Detection Ab Wash2 10. Wash Add_Substrate 11. Add Substrate Read_Plate 12. Read Plate Calc_Conc 13. Calculate Free & Total BTK Conc. Calc_Occ 14. Calculate % Occupancy

References

Application Notes and Protocols for Flow Cytometry Analysis of B-cell Markers with Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of B-cell markers in response to treatment with Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This document outlines the mechanism of action of this compound, its impact on B-cell signaling and surface marker expression, and detailed protocols for immunophenotyping and assessing B-cell activation.

Introduction to this compound and its Mechanism of Action

This compound is a next-generation, irreversible BTK inhibitor that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for the development, proliferation, and survival of both healthy and malignant B-lymphocytes.[1][2] In many B-cell cancers, this pathway is persistently active, providing continuous pro-survival signals to cancerous cells. This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This action effectively halts the downstream signaling cascade, including the inhibition of phospholipase C gamma 2 (PLCγ2) activation, which in turn suppresses pro-survival pathways like nuclear factor-κB (NF-κB).[2] The ultimate result is the induction of apoptosis (programmed cell death) in malignant B-cells.[2]

Impact of this compound on B-cell Markers

Flow cytometry is an indispensable tool for elucidating the effects of this compound on B-cell populations. Studies have demonstrated that this compound treatment leads to significant changes in the expression of various B-cell surface markers. These alterations can serve as pharmacodynamic biomarkers to monitor treatment response and understand the drug's immunological impact.

Quantitative Analysis of B-cell Marker Expression

The following table summarizes the observed effects of this compound on key B-cell markers based on clinical and preclinical data.

MarkerB-cell Subset AssociationEffect of this compoundSignificance (p-value)Reference
CD19 Pan B-cell markerDownregulation of expression intensity< 0.01[1][2]
CXCR5 Follicular B-cells, involved in lymph node homingDownregulation of expression intensity< 0.01[1][2]
CD49d Adhesion moleculeDownregulation of expression intensity< 0.05[1][2]
CD69 Early activation markerInhibition of upregulation upon BCR stimulationNot explicitly stated[3]
CD86 Co-stimulatory molecule, activation markerInhibition of upregulation upon BCR stimulationNot explicitly stated[3]

Experimental Protocols

Detailed methodologies for key flow cytometry-based experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and available reagents.

Protocol 1: Immunophenotyping of B-cell Subsets in Peripheral Blood

This protocol outlines a method for identifying and quantifying major B-cell subsets in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Materials:

  • Whole blood or isolated PBMCs

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% Fetal Bovine Serum (FBS) + 0.1% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)

  • Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • Lysing Solution (for whole blood)

  • Fixation/Permeabilization Buffer (if performing intracellular staining)

  • Flow Cytometer

Suggested Antibody Panel for B-cell Subset Analysis:

MarkerFluorochromePurpose
CD45e.g., V500Pan-leukocyte marker for initial gating of lymphocytes
CD19e.g., APC-H7Pan B-cell marker for identification of B-cell lineage
CD20e.g., PE-Cy7Mature B-cell marker
CD5e.g., FITCMarker for a subset of B-cells (B-1a cells) and T-cells
CD23e.g., PEMarker for activated B-cells and follicular dendritic cells
CD27e.g., BV421Memory B-cell marker
IgDe.g., PerCP-Cy5.5Differentiates naive (IgD+) from memory (IgD-) B-cells
IgMe.g., BV605Expressed on naive and some memory B-cells
CD38e.g., APCPlasma cell and germinal center B-cell marker
CD3e.g., Pacific BlueT-cell marker for exclusion

Procedure:

  • Sample Preparation:

    • For whole blood: Collect 100 µL of anticoagulated whole blood per tube.

    • For PBMCs: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in FACS buffer to a concentration of 1 x 10^7 cells/mL. Add 100 µL of cell suspension to each tube.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking reagent to each tube according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature.

  • Surface Staining:

    • Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer.

    • Add the antibody cocktail to each tube.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Lysis (for whole blood):

    • Add 2 mL of 1X lysing solution to each tube.

    • Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Aspirate the supernatant.

  • Washing:

    • Add 2 mL of FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Aspirate the supernatant. Repeat the wash step.

  • Viability Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the viability dye according to the manufacturer's instructions.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Final Resuspension:

    • Add 400 µL of FACS buffer to each tube.

    • The samples are now ready for acquisition on a flow cytometer.

  • Data Acquisition and Analysis:

    • Acquire a sufficient number of events (e.g., at least 100,000 total events) to ensure adequate B-cell population statistics.

    • Use a gating strategy to first identify lymphocytes based on forward and side scatter, then single cells, and then live cells.

    • From the live singlet lymphocyte population, identify B-cells (CD19+).

    • Further gate on the B-cell population to delineate subsets based on the expression of the other markers in the panel (e.g., Naive B-cells: CD19+CD27-IgD+; Memory B-cells: CD19+CD27+).

Protocol 2: Analysis of B-cell Activation Markers

This protocol is designed to assess the effect of this compound on the expression of B-cell activation markers, such as CD69 and CD86, following in vitro stimulation of the BCR.[3]

Materials:

  • Isolated primary B-cells or a B-cell line (e.g., Ramos)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • BCR Stimulant: Anti-human IgM, F(ab')2 fragment

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

  • FACS Buffer

  • Flow Cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of B-cells in complete culture medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

  • BCR Stimulation:

    • Stimulate the cells by adding anti-human IgM (e.g., 10 µg/mL) to the appropriate wells.

    • Include an unstimulated control group.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Antibody Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Resuspend the cells in FACS buffer containing a pre-titrated cocktail of anti-CD19, anti-CD69, and anti-CD86 antibodies.[3]

    • Incubate for 30 minutes at 4°C in the dark.[3]

  • Data Acquisition and Analysis:

    • Wash the cells with FACS buffer and resuspend them for flow cytometry analysis.

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Analyze the expression levels (e.g., Median Fluorescence Intensity - MFI) of CD69 and CD86.[3]

    • Compare the expression of activation markers in this compound-treated cells to the stimulated and unstimulated controls.[3]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for flow cytometry analysis.

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the B-Cell Receptor (BCR) signaling pathway by irreversibly binding to BTK.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition & Analysis start Whole Blood or Isolated PBMCs fc_block Fc Receptor Blocking start->fc_block staining Antibody Staining fc_block->staining lysis Lysis (Whole Blood) staining->lysis wash Washing lysis->wash acquisition Flow Cytometer Acquisition wash->acquisition gating Gating Strategy acquisition->gating analysis Data Analysis (MFI, % Positive) gating->analysis end Results analysis->end

Caption: A generalized workflow for preparing and analyzing B-cell markers by flow cytometry.

References

Application Notes and Protocols for In Vivo Zanubrutinib Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of the Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib, for in vivo studies in mouse models. The following sections outline vehicle formulations, dosing, and experimental workflows to ensure reproducible and effective preclinical research.

I. Introduction

This compound is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies.[3] this compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] This targeted action blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.[1] Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

II. Data Presentation: this compound Formulation and Dosing

The following tables summarize key quantitative data for the preparation of this compound for in vivo mouse studies.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)94 mg/mLUse fresh, anhydrous DMSO as it is hygroscopic.[4]
Ethanol~5 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]
Aqueous BuffersSparingly solubleFor aqueous solutions, first dissolve in DMF and then dilute with the buffer.[5][6]

Table 2: Recommended Vehicle Formulations for Oral Gavage in Mice

Formulation CompositionFinal ConcentrationPreparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLAdd each solvent sequentially and mix well to ensure a clear solution.[7][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLThis formulation can yield a clear solution.[7]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂OVariableBased on a stock of 94 mg/mL in DMSO, this can be used for dose-dependent studies.[4]
10% DMSO, 90% Corn oilVariableMix a DMSO stock solution with corn oil. This should be used immediately.[8]

Table 3: Example Dosing Regimen for Xenograft Models

Mouse ModelCell LineDosingRoute of AdministrationReference
Diffuse Large B-cell Lymphoma (DLBCL)OCI-LY102.5 and 7.5 mg/kgOral[5]
Mantle Cell Lymphoma (MCL)REC-1Dose-dependentOral[4]
ABC Subtype DLBCLTMD-8Dose-dependentOral[4]
III. Experimental Protocols

This protocol details the preparation of a common vehicle formulation for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure it is fully dissolved.

  • Prepare the Vehicle Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • In a sterile tube, add the components in the following order, vortexing after each addition to ensure a homogenous mixture:

      • Add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock solution.

      • Add 50 µL of Tween-80.

      • Add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Vortex the final solution thoroughly to ensure it is a clear and uniform solution.[7][8]

  • Final Concentration Calculation:

    • The final concentration of this compound in this example formulation would be 2.08 mg/mL. Adjust the initial stock concentration or the formulation ratios to achieve the desired final dosing concentration.

Note: Prepare the dosing solution fresh on the day of administration.

This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The recommended maximum oral gavage volume for mice is 10 mL/kg.[9]

  • Dose Calculation:

    • Calculate the required volume for each mouse based on its weight and the desired dose (mg/kg).

    • Volume (mL) = (Desired Dose (mg/kg) * Mouse Weight (kg)) / Concentration of Dosing Solution (mg/mL)

  • Administration:

    • Draw the calculated volume of the this compound solution into the syringe fitted with a gavage needle.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[9]

    • Slowly dispense the solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress after administration.

IV. Visualizations

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival MAPK->Cell_Survival BTK->PLCg2 This compound This compound This compound->BTK

Caption: this compound inhibits BTK in the BCR signaling pathway.

Zanubrutinib_In_Vivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Prep_Zanu Prepare this compound Dosing Solution Dosing Daily Oral Gavage (this compound or Vehicle) Prep_Zanu->Dosing Animal_Acclimate Animal Acclimation & Tumor Inoculation Randomize Randomize Mice into Groups Animal_Acclimate->Randomize Randomize->Dosing Monitor Monitor Tumor Growth & Animal Health Dosing->Monitor Endpoint Endpoint Reached (Tumor Size / Time) Monitor->Endpoint Collect_Tissues Collect Tumors & Tissues Endpoint->Collect_Tissues Analysis Pharmacodynamic & Histological Analysis Collect_Tissues->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

References

Illuminating Target Engagement: In Vivo Imaging of Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zanubrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2][3] It functions by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] This pathway is fundamental for the proliferation, trafficking, and survival of both normal and malignant B-cells.[5][6] Visualizing and quantifying the engagement of this compound with BTK in a living organism (in vivo) is paramount for understanding its pharmacodynamics, optimizing dosing strategies, and assessing therapeutic efficacy.[5] These application notes provide a detailed overview and protocols for the in vivo imaging of this compound target engagement.

Mechanism of Action and Signaling Pathway

This compound disrupts the B-cell receptor (BCR) signaling cascade by irreversibly inhibiting BTK.[5] Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK.[1][7] Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[7] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[6][7] These events culminate in the activation of transcription factors such as NF-κB and PI3K/Akt, which are crucial for B-cell survival and proliferation.[4][5] By covalently binding to BTK, this compound effectively blocks these downstream signaling events, leading to growth inhibition and apoptosis of malignant B-cells.[2][4]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates This compound This compound This compound->BTK Irreversibly Inhibits PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, PI3K/Akt) Ca_Flux->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Trafficking Downstream->Proliferation

Caption: this compound's disruption of the BTK signaling pathway.

Quantitative Data on Target Engagement

Clinical studies have demonstrated that this compound achieves high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes.[5] The following tables summarize key quantitative data on BTK occupancy.

Table 1: Median BTK Occupancy at Trough

InhibitorDosage RegimenTissueMedian BTK Occupancy
(R)-Zanubrutinib 160 mg twice dailyPBMCs100%
Lymph Nodes100%
320 mg once dailyPBMCs100%
Lymph Nodes94%
Ibrutinib 420 mg once dailyPBMCs>90%
Acalabrutinib 100 mg twice dailyPBMCs~97.6%

Data compiled from BenchChem.[8]

Table 2: BTK Occupancy in Phase 1 Study of this compound in B-Cell Malignancies

Dosing RegimenTissue CompartmentMedian BTK Occupancy
160 mg Twice DailyPeripheral Blood100%
Lymph Node100%
320 mg Once DailyPeripheral Blood100%
Lymph Node94%

These data indicate that the twice-daily regimen leads to more consistent and sustained target engagement in the lymph nodes.[5]

Experimental Protocols for In Vivo Imaging

Direct in vivo imaging of this compound's target engagement necessitates the use of a labeled version of the drug, such as a radiolabeled tracer for Positron Emission Tomography (PET) or a fluorescent probe for optical imaging.[5] While a commercial this compound-specific imaging agent is not yet available, the following protocols are based on established methodologies for developing similar probes for other BTK inhibitors.[5][9][10]

Protocol 1: Development of a [¹⁸F]-Labeled this compound PET Tracer (Conceptual)

This protocol outlines the conceptual steps for creating a fluorine-18 ([¹⁸F]) labeled this compound PET tracer.

1. Synthesis of a Precursor Molecule:

  • A precursor of this compound suitable for radiolabeling needs to be synthesized. This typically involves introducing a leaving group (e.g., a tosylate or nitro group) at a position on the molecule where the radioisotope can be incorporated. The synthesis would be adapted from the established chemical synthesis of this compound.

2. Radiolabeling with [¹⁸F]Fluoride:

  • The precursor molecule is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The [¹⁸F]fluoride displaces the leaving group on the precursor to form [¹⁸F]this compound.

3. Purification and Formulation:

  • The resulting radiolabeled this compound is purified using High-Performance Liquid Chromatography (HPLC) to remove any unreacted [¹⁸F]fluoride and other impurities.

  • The purified [¹⁸F]this compound is then formulated in a biocompatible solution for intravenous injection.

4. In Vivo PET Imaging Protocol:

  • Animal Model: Use an appropriate animal model, such as a mouse xenograft model with a human B-cell lymphoma cell line.

  • Tracer Injection: Anesthetize the animal and inject a bolus of the [¹⁸F]this compound tracer intravenously.

  • PET/CT Imaging: Acquire dynamic PET scans over a period of time (e.g., 60-120 minutes) to visualize the biodistribution and tumor uptake of the tracer. A co-registered CT scan provides anatomical context.[5]

  • Blocking Studies: To confirm target specificity, a separate cohort of animals can be pre-treated with a therapeutic dose of non-radioactive this compound before injecting the radiotracer. A significant reduction in tracer uptake in the tumor would indicate specific binding to BTK.[5]

  • Data Analysis: Quantify the tracer uptake in regions of interest (e.g., tumor, muscle, blood) to determine the target-to-background ratio and assess target engagement.

PET_Imaging_Workflow cluster_0 Tracer Development cluster_1 In Vivo Imaging cluster_2 Data Analysis Precursor Synthesize this compound Precursor Radiolabeling Radiolabel with ¹⁸F Precursor->Radiolabeling Purification Purify by HPLC Radiolabeling->Purification Injection Inject [¹⁸F]this compound Purification->Injection Animal_Model Prepare Animal Model (e.g., Xenograft) Animal_Model->Injection Imaging Perform PET/CT Scan Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Blocking_Study Blocking Study for Specificity Imaging->Blocking_Study Quantification Quantify Tracer Uptake ROI_Analysis->Quantification Blocking_Study->Quantification

Caption: General workflow for in vivo PET imaging of target engagement.
Protocol 2: Development of a Fluorescent this compound Probe for Optical Imaging

This protocol details the conceptual creation and use of a fluorescently labeled this compound for microscopic and whole-body optical imaging.

1. Synthesis of a Fluorescently Labeled this compound:

  • Modify the this compound molecule with a reactive functional group (e.g., an amine or carboxylic acid) that allows for conjugation with a near-infrared (NIR) fluorescent dye.

  • React the modified this compound with an activated NIR fluorophore (e.g., an NHS ester or maleimide derivative).

  • Purify the resulting fluorescent probe using HPLC.

2. In Vitro Validation:

  • Confirm that the fluorescent probe retains high binding affinity and selectivity for BTK using cell-based assays with BTK-expressing and control cell lines.

3. In Vivo Optical Imaging Protocol:

  • Animal Model: Use a xenograft model in an immunodeficient mouse. For cellular resolution imaging, a dorsal window chamber model can be utilized.[11]

  • Probe Injection: Administer the fluorescent this compound probe intravenously.

  • Imaging:

    • Whole-Body Imaging: Use a system like an IVIS to visualize the biodistribution of the probe and its accumulation in the tumor.

    • Intravital Microscopy: For cellular-level imaging, use a multiphoton microscope to visualize probe binding to individual cells within the tumor microenvironment in real-time.[12]

  • Paired-Agent Approach: To control for non-specific uptake, a paired-agent imaging strategy can be employed. This involves the co-injection of the targeted fluorescent probe and a non-targeted control probe with a different fluorescent label.[11]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues. For the paired-agent approach, the ratio of the targeted to the control probe signal can provide a more accurate measure of specific target engagement.

Conclusion

The ability to directly visualize and quantify this compound's engagement with its target, BTK, in vivo is a powerful tool in drug development and clinical research. While the development of specific imaging agents for this compound is an ongoing area of research, the methodologies outlined provide a clear path forward. The use of PET and fluorescence imaging will continue to provide invaluable insights into the pharmacodynamics of this compound, ultimately contributing to the optimization of treatment regimens for patients with B-cell malignancies.

References

Troubleshooting & Optimization

Zanubrutinib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with zanubrutinib in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility and high permeability.[1] It is practically insoluble in water but is soluble in several organic solvents.[1] For in vitro applications, the most commonly used solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2][3] It is advisable to use fresh, anhydrous DMSO as this compound is slightly hygroscopic, and the presence of water can negatively impact its solubility and stability.[4]

Q2: How can I prepare an aqueous solution of this compound?

A2: Due to its low aqueous solubility, a specific two-step procedure is recommended. First, dissolve this compound in an organic solvent such as DMF to create a stock solution. Subsequently, this stock solution can be diluted with the desired aqueous buffer, for instance, phosphate-buffered saline (PBS) at pH 7.2. A 1:5 dilution of a DMF stock solution in PBS has been shown to yield a this compound solubility of approximately 0.16 mg/mL.[2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues.[2]

Q3: What is the pH-dependent solubility profile of this compound?

Q4: What are the known stability issues with this compound?

A4: this compound is sensitive to several conditions. Forced degradation studies have indicated its susceptibility to degradation under acidic, alkaline, oxidative, and reductive environments.[4] While it is relatively stable under neutral, photolytic, and thermal stress, caution is advised at high temperatures.[4] For long-term storage, solid this compound is stable for at least four years at -20°C. Stock solutions prepared in DMSO can be stored for up to two years at -80°C or for one year at -20°C.[4] To maintain the integrity of stock solutions, it is recommended to prepare aliquots for single use to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during the experiment.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Increase the proportion of organic solvent: If your experimental setup allows, a slight increase in the percentage of the initial organic solvent (e.g., DMSO or DMF) in the final aqueous solution may help maintain solubility.[4]

    • Utilize a co-solvent system: For in vivo studies, formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) have been suggested, and this approach can be adapted for in vitro experiments to enhance solubility.[4]

    • Sonication: Gentle sonication can aid in redissolving small amounts of precipitate.[4]

    • Re-evaluate the required concentration: Determine if a lower, effective concentration of this compound can be used in your assay without compromising the experimental outcome.[4]

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause 1: Degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing and storing it in single-use aliquots.[4]

    • Use fresh, anhydrous DMSO: this compound is hygroscopic, and any water in the DMSO can affect its stability and solubility.[4]

  • Possible Cause 2: Instability of this compound in the aqueous media over the course of the experiment.

  • Troubleshooting Steps:

    • Minimize incubation time: If feasible within your experimental protocol, reduce the duration that this compound is incubated in the aqueous assay buffer.[4]

    • Prepare fresh dilutions: Make fresh dilutions of this compound in your cell culture medium immediately before each experiment.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO~94 mg/mL (199.34 mM)[3]
DMF~10 mg/mL[2]
Ethanol~5 mg/mL[2]
1:5 DMF:PBS (pH 7.2)~0.16 mg/mL[2]
WaterInsoluble[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight471.55 g/mol [7]
Predicted pKa15.35 ± 0.40[6]
BCS ClassClass 2[1]
HygroscopicitySlightly hygroscopic[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube briefly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[4]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: Equilibrium Solubility Determination in Aqueous Buffers

  • Materials:

    • This compound solid

    • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8)

    • Orbital shaker

    • Centrifuge

    • 0.45 µm syringe filters

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of each aqueous buffer in triplicate.

    • Place the samples on an orbital shaker at a constant temperature (e.g., 37°C) for a sufficient period to allow the solution to reach equilibrium (the required time should be determined in preliminary experiments).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC-UV.[4]

Protocol 3: Enhancing Aqueous Solubility of this compound using SBE-β-CD

  • Materials:

    • This compound solid

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • 0.9% Saline solution

    • Vortex mixer

    • Ultrasonicator (optional)

    • Heating block or water bath

  • Procedure:

    • Prepare a 20% (w/v) SBE-β-CD solution:

      • Dissolve 2 g of SBE-β-CD in 10 mL of 0.9% saline solution.

      • This may require vortexing, sonication (20-40 kHz for 30 seconds, repeated 3 times), or gentle heating (37°C for about 30 minutes) to fully dissolve the SBE-β-CD. If any precipitation is observed, the solution can be warmed to 37°C and vortexed before use.

    • Prepare this compound-SBE-β-CD complex:

      • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO) as described in Protocol 1.

      • Add the desired amount of the this compound stock solution to the 20% SBE-β-CD solution.

      • Vortex the mixture thoroughly.

      • The final concentration of the organic solvent should be kept to a minimum to avoid affecting the stability of the complex and the experimental system.

    • Equilibration:

      • Allow the mixture to equilibrate, which can be facilitated by gentle agitation or sonication.

    • Usage:

      • This this compound-SBE-β-CD complex solution can then be used for in vitro experiments. It is recommended to prepare this solution fresh for each experiment.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation cluster_troubleshooting Troubleshooting This compound This compound (Solid) stock_solution This compound Stock Solution (e.g., 10 mM in DMSO) This compound->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution final_solution Final Aqueous Solution for Assay stock_solution->final_solution Dilute aqueous_buffer Aqueous Buffer (e.g., PBS pH 7.2) aqueous_buffer->final_solution precipitation Precipitation Observed final_solution->precipitation increase_dmso Increase % DMSO precipitation->increase_dmso Option 1 use_cyclodextrin Use SBE-β-CD precipitation->use_cyclodextrin Option 2 sonicate Sonication precipitation->sonicate Option 3

Experimental workflow for preparing and troubleshooting this compound aqueous solutions.

BTK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB transcription Gene Transcription (Proliferation, Survival) NFkB->transcription This compound This compound This compound->BTK Inhibition

Simplified BTK signaling pathway and the point of inhibition by this compound.

References

Optimizing Zanubrutinib Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing zanubrutinib concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO.[1]

Q2: How should I prepare an aqueous working solution of this compound from a stock in organic solvent?

A2: Due to its low aqueous solubility, a specific procedure is recommended. First, dissolve this compound in an organic solvent like DMF or DMSO. Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2). A 1:5 dilution of a DMF stock solution into PBS has been shown to yield a solubility of approximately 0.16 mg/mL.[1][2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]

Q3: I observed precipitation of this compound in my cell culture medium. What should I do?

A3: Precipitation in aqueous media is a common issue due to this compound's low water solubility. Here are some troubleshooting steps:

  • Increase the organic solvent concentration: If your experimental setup allows, a slight, non-toxic increase in the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility.[1]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1]

  • Re-evaluate the required concentration: Determine if a lower, effective concentration of this compound can be used in your experiment without compromising the results.[1]

Q4: What is the stability of this compound in storage?

A4: As a solid, this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions in DMSO can be stored for up to two years at -80°C or for one year at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1][2]

Q5: My observed in vitro activity of this compound is lower than expected. What could be the cause?

A5: A discrepancy between expected and observed in vitro activity can be due to the presence of serum proteins in your cell culture medium. This compound can bind to serum proteins like human serum albumin (HSA), reducing the free concentration available to interact with the target cells.[3] To address this, you can perform a serum-free assay to establish a baseline IC50 or standardize the serum concentration across experiments for consistency.[3]

Q6: What are the known off-target effects of this compound that I should be aware of in my experiments?

A6: this compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK).[4][5] However, at higher concentrations, it can inhibit other kinases. Its primary off-target interactions are with other kinases in the TEC and EGFR families.[6] this compound's inhibitory activity against these kinases is significantly lower than that of the first-generation BTK inhibitor, ibrutinib.[6] To distinguish on-target from off-target effects, it is crucial to use appropriate controls, such as cell lines that do not express BTK.[6]

Data Presentation

This compound IC50 Values
Target/Cell LineIC50 (nM)Assay Type
BTK (biochemical)0.3[2]Biochemical Kinase Assay
BTK (biochemical)11 ((R)-enantiomer)[7]TR-FRET Assay
REC-1 (Mantle Cell Lymphoma)0.9[8]Cell Proliferation Assay
TMD8 (ABC DLBCL)0.4[8]Cell Proliferation Assay
OCI-Ly-10 (ABC DLBCL)1.5[8]Cell Proliferation Assay
Ramos (Burkitt's Lymphoma)1.8 (pBTK Y233)[2]Cellular Assay
Rec-1 (Mantle Cell Lymphoma)0.36[2]Cell Viability Assay

Experimental Protocols

Cell Viability Assay (e.g., MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including vehicle controls.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for BTK Autophosphorylation

This assay measures the inhibition of BTK activity within a cellular context by quantifying the autophosphorylation of BTK at Tyrosine 223 (Y223).[9]

  • Cell Culture and Treatment: Culture a suitable B-cell lymphoma cell line (e.g., Ramos) and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[9]

  • Stimulation: Stimulate BTK activity by adding an appropriate agonist, such as an anti-IgM antibody, for a short duration (e.g., 10 minutes).[9]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for phospho-BTK (Y223) overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.[9]

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal and plot the normalized values against the this compound concentration to determine the EC50.[9]

Visualizations

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCy2 PLCγ2 BTK->PLCy2 phosphorylates This compound This compound This compound->BTK covalently binds & inhibits (Cys481) Downstream Downstream Signaling (e.g., NF-κB, PI3K/AKT) PLCy2->Downstream activates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: this compound's mechanism of action in the B-cell receptor signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Zanu_Dilution 2. Prepare this compound Serial Dilutions Cell_Culture->Zanu_Dilution Cell_Seeding 3. Seed Cells in 96-well Plate Zanu_Dilution->Cell_Seeding Treatment 4. Treat Cells (72h) Cell_Seeding->Treatment Viability_Assay 5. Add Viability Reagent Treatment->Viability_Assay Read_Plate 6. Measure Absorbance Viability_Assay->Read_Plate Calculate_Viability 7. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 8. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 9. Determine IC50 Plot_Curve->Determine_IC50

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Guide Start Issue: Inconsistent or Unexpected Results Precipitation Precipitation Observed? Start->Precipitation Low_Activity Lower Than Expected Activity? Start->Low_Activity Precipitation->Low_Activity No Solubility_Solutions Troubleshooting: - Increase organic solvent % - Use sonication - Re-evaluate concentration Precipitation->Solubility_Solutions Yes Serum_Solutions Troubleshooting: - Check serum protein concentration - Perform serum-free assay - Standardize serum lot Low_Activity->Serum_Solutions Yes Off_Target_Solutions Consider Off-Target Effects: - Use BTK-negative control cells - Titrate concentration carefully Low_Activity->Off_Target_Solutions No End Re-run Experiment Solubility_Solutions->End Serum_Solutions->End Off_Target_Solutions->End

Caption: A troubleshooting guide for common issues with in vitro this compound experiments.

References

Mechanisms of acquired resistance to Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zanubrutinib Resistance Mechanisms. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to investigate acquired resistance to this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a second-generation covalent Bruton's tyrosine kinase (BTK) inhibitor, primarily occurs through two main avenues:

  • On-Target Genetic Alterations : These are mutations within the BTK gene itself or in its immediate downstream signaling partner, PLCG2. These mutations either prevent the drug from binding effectively or reactivate the B-cell receptor (BCR) pathway downstream of BTK.[1][2][3]

  • Bypass Signaling and Non-Mutational Mechanisms : In a significant number of cases, cancer cells develop resistance without any detectable mutations in BTK or PLCG2.[4][5] This is achieved by activating alternative (bypass) signaling pathways that promote cell survival and proliferation independently of BTK signaling.[6][7] One such identified mechanism in Mantle Cell Lymphoma involves the upregulation of EGR1 and DNMT3A, which enhances mitochondrial metabolism.[8][9]

Q2: How do BTK mutations cause resistance to this compound?

This compound works by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the active site of the BTK enzyme.[6][10] Acquired mutations can disrupt this interaction:

  • C481 Mutations : The most common mutations occur at the C481 binding site (e.g., C481S). These mutations substitute the cysteine with another amino acid, preventing the covalent bond from forming and thereby reducing the drug's inhibitory effect.[1][11]

  • Non-C481 Mutations : Other mutations outside the C481 site can also confer resistance. A notable example enriched in this compound-treated patients is the L528W mutation.[12][13] This is considered a "kinase-dead" mutation that may alter the conformation of the active site or prevent ATP binding, leading to resistance.[12][14] Other non-C481 mutations like T474I have also been reported.[15][16]

Q3: What is the role of PLCG2 mutations in this compound resistance?

Phospholipase C gamma 2 (PLCG2) is a critical signaling protein that acts directly downstream of BTK.[17] Certain gain-of-function mutations in PLCG2 can lead to its constitutive activation. This allows the BCR signaling pathway to remain active for cell survival, even when BTK is effectively inhibited by this compound, thus bypassing the drug's effect.[2][17] These mutations are the second most frequent genetic cause of resistance and can sometimes co-occur with BTK mutations.[17][18]

Section 2: Troubleshooting Guide: Investigating Resistance in Vitro

This guide provides a logical workflow for researchers who observe signs of resistance (e.g., decreased apoptosis, increased cell proliferation despite treatment) in their cell line models.

Issue: My this compound-treated B-cell malignancy cell line is showing reduced sensitivity and a higher IC50 value.

Workflow for Investigating In Vitro Resistance

G cluster_0 Phase 1: Confirmation & Initial Screening cluster_1 Phase 2: Genetic Analysis for On-Target Mutations cluster_2 Phase 3: Functional Validation & Bypass Pathway Analysis cluster_3 Phase 4: Conclusion start Observe Decreased Drug Efficacy (e.g., increased cell viability) confirm Confirm Resistance: Re-evaluate IC50 with Cell Viability Assay start->confirm dna_rna Isolate gDNA and RNA from Resistant and Parental Cells confirm->dna_rna seq Perform Sanger or Next-Gen Sequencing of BTK and PLCG2 dna_rna->seq mut_found Mutation Detected? seq->mut_found validate Validate Functional Impact: Cloning and expression of mutant BTK/PLCG2 in parental cells. Re-test IC50. mut_found->validate Yes probe Probe for Bypass Pathways: Perform Western Blot for p-AKT, p-ERK, etc. mut_found->probe No conclusion1 Resistance Mechanism: On-Target Mutation validate->conclusion1 metabolism Assess Metabolic Reprogramming: Measure Oxidative Phosphorylation (OXPHOS) probe->metabolism conclusion2 Resistance Mechanism: Bypass Pathway Activation metabolism->conclusion2

Caption: Workflow for diagnosing this compound resistance mechanisms.

Section 3: Data Presentation

Table 1: Acquired BTK Mutations in this compound-Resistant CLL Patients

This table summarizes the frequency of key BTK mutations identified in patients with Chronic Lymphocytic Leukemia (CLL) who developed progressive disease while on this compound, based on data from the ALPINE clinical trial and other studies.

Mutation ClassSpecific MutationFrequency in this compound-Treated Patients (Progressive Disease)Key Functional ConsequenceReferences
Covalent Binding Site C481S / other C481 variants~15-20% of patients with PD acquire a C481 mutation.[1][15]Prevents covalent binding of this compound to BTK.[6][1][11][15]
Non-Covalent Site (Kinase Domain) L528WEnriched in this compound resistance. Found in ~8% of PD patients in one study and 54% in another.[12][15]"Kinase-dead" mutation; may alter protein conformation, preventing drug and/or ATP binding.[12][14][12][13][15]
Non-Covalent Site (Kinase Domain) T474IInfrequentGatekeeper mutation that can reduce drug binding affinity.[15][16]
Non-Covalent Site (Kinase Domain) A428DInfrequent (~4% in one cohort)Alters kinase domain structure.[15]

Frequencies are derived from different patient cohorts and sequencing methods, leading to variability in reported numbers.

Table 2: Acquired PLCG2 Mutations in BTKi-Resistant CLL Patients

This table summarizes common activating mutations in PLCG2 found in patients resistant to BTK inhibitors.

MutationFrequency in BTKi-Treated Patients (Progressive Disease)Key Functional ConsequenceReferences
R665WCommon PLCG2 hotspotGain-of-function mutation leading to hypersensitivity and BTK-independent activation.[2][18]
S707Y/F/PCommon PLCG2 hotspotIncreases PLCγ2 activation, bypassing BTK inhibition.[2][18]
L845F/VCommon PLCG2 hotspotIncreases PLCγ2 activation, bypassing BTK inhibition.[18][19]

Note: The prevalence of isolated PLCG2 mutations as the sole driver of this compound resistance is less well-defined compared to BTK mutations.[3]

Section 4: Key Experimental Protocols

Protocol 1: Sanger Sequencing of the BTK Kinase Domain

Objective: To detect common point mutations (e.g., C481S, L528W) in the BTK kinase domain from genomic DNA (gDNA) of resistant cell lines.

  • gDNA Extraction:

    • Harvest ~1-2 million cells (parental and resistant).

    • Extract gDNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.

    • Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Primer Design:

    • Design primers to amplify the BTK kinase domain, specifically covering codons C481, T474, and L528.

    • Example Primer Set (Human BTK):

      • Forward: 5'-AGTCCTTTGCAGAGGACAGATT-3'

      • Reverse: 5'-TGGGTAAACCGAGGTGTAAG-3'

    • Ensure primers have a melting temperature (Tm) of ~60°C and include M13 tails for sequencing.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction:

      • 100-200 ng gDNA template

      • 10 µL 2.5x High-Fidelity PCR Master Mix

      • 1.25 µL each of Forward and Reverse Primer (10 µM stock)

      • Nuclease-free water to 25 µL

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 3 min

      • 35 Cycles:

        • 95°C for 30 sec

        • 60°C for 30 sec

        • 72°C for 1 min

      • Final Extension: 72°C for 5 min

  • Result Verification and Sequencing:

    • Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a band of the expected size.

    • Purify the remaining PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit).

    • Send the purified product and the appropriate sequencing primer (M13 Forward or Reverse) to a sequencing facility.

  • Data Analysis:

    • Align the resulting sequence chromatogram with the wild-type BTK reference sequence (NCBI Ref Seq: NG_009616.1) using alignment software (e.g., SnapGene, FinchTV).

    • Identify any nucleotide changes and translate them to confirm the amino acid substitution.

Protocol 2: Western Blot for Bypass Pathway Activation

Objective: To assess the phosphorylation status of key nodes in bypass signaling pathways (e.g., PI3K/AKT, MAPK) in resistant vs. parental cells.

  • Protein Lysate Preparation:

    • Culture parental and resistant cells to ~80% confluency. Treat with this compound (at IC50 of parental line) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C on a shaker.

      • Recommended Primary Antibodies (1:1000 dilution):

        • Phospho-BTK (Tyr223)

        • Total BTK

        • Phospho-AKT (Ser473)

        • Total AKT

        • Phospho-ERK1/2 (Thr202/Tyr204)

        • Total ERK1/2

        • β-Actin or GAPDH (as loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

    • Expected Result for Resistance: Increased ratio of phosphorylated to total protein for AKT and/or ERK in resistant cells compared to parental cells, despite this compound treatment.

Section 5: Signaling Pathway Diagrams

Diagram 1: Standard and Resistance Pathways in BCR Signaling

This diagram illustrates the B-Cell Receptor (BCR) signaling pathway and highlights the key points where this compound resistance emerges.

G cluster_0 B-Cell Receptor Signaling cluster_1 Mechanisms of Resistance BCR BCR LYN LYN/SYK BCR->LYN Antigen BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Survival Cell Proliferation & Survival DAG_IP3->Survival Zanu This compound Zanu->BTK Inhibits BTK_mut BTK Mutation (C481S, L528W) BTK_mut->BTK Prevents Inhibition PLCG2_mut PLCG2 Mutation (Activating) PLCG2_mut->PLCG2 Constitutively Activates Bypass Bypass Signaling (PI3K/AKT, MAPK) Bypass->Survival Activates Independently

Caption: Resistance mechanisms overriding this compound's inhibition of BCR signaling.

References

Zanubrutinib Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zanubrutinib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Q1: Why am I observing high variability in my this compound IC50 values in cell-based assays?

A1: Inconsistent IC50 values for this compound can stem from variations in experimental conditions, particularly the concentration of serum proteins in the cell culture media.[1] this compound is highly protein-bound, and this interaction can reduce the free concentration of the drug available to interact with its target, Bruton's tyrosine kinase (BTK).[1]

Troubleshooting Steps:

  • Standardize Serum Lots: Use a single lot of Fetal Bovine Serum (FBS) or other serum for a series of experiments to minimize lot-to-lot variability.[1]

  • Pre-incubation: Allow for an equilibration period by pre-incubating this compound with the serum-containing media (e.g., for 30 minutes) before adding it to the cells.[1]

  • Conduct a Serum-Free Assay: To establish a baseline IC50 value for this compound against its target, perform a biochemical assay in a protein-free buffer.[1] This can help you understand the inherent potency of the compound in your system.

  • Check for Precipitation: Visually inspect the highest concentrations of this compound in your assay media for any signs of precipitation.

Q2: My Western blot results for phosphorylated BTK (p-BTK) are weak or inconsistent after this compound treatment. What could be the cause?

A2: Weak or inconsistent p-BTK signals in Western blots can be due to several factors, ranging from suboptimal stimulation of the B-cell receptor (BCR) pathway to issues with antibody performance.

Troubleshooting Steps:

  • Optimize BCR Stimulation: Ensure that the concentration and incubation time of your BCR agonist, such as anti-human IgM, are optimal for inducing robust BTK phosphorylation.[2][3] A typical starting point is 10 µg/mL of anti-human IgM for 10 minutes at 37°C.[2][3]

  • Use Fresh Inhibitors: Prepare fresh protease and phosphatase inhibitor cocktails for your lysis buffer immediately before use to prevent degradation of your target protein and its phosphorylated form.[2][3]

  • Antibody Validation: Verify the specificity and optimal dilution of your primary antibody against p-BTK (e.g., Tyr223).[3] Consider testing a different phospho-specific antibody if issues persist.

  • Loading Controls: Always normalize the p-BTK signal to the total BTK signal by stripping and re-probing the membrane.[2][3] This is crucial for accurate quantification.

  • Positive and Negative Controls: Include an unstimulated, vehicle-treated sample as a negative control and a stimulated, vehicle-treated sample as a positive control.[3]

Q3: I'm observing off-target effects in my experiments. How can I mitigate these?

A3: While this compound was designed for greater selectivity compared to first-generation BTK inhibitors like ibrutinib, off-target interactions can still occur, primarily with other kinases in the TEC and EGFR families.[4]

Troubleshooting Steps:

  • Use Appropriate Controls: Include control cell lines that do not express BTK to differentiate on-target from off-target effects.[4]

  • Dose-Response Analysis: Perform a dose-response analysis to identify the lowest effective concentration of this compound that inhibits BTK without causing significant off-target effects.

  • Comparative Studies: If possible, compare the effects of this compound with other BTK inhibitors with different selectivity profiles.

Q4: My cells are developing resistance to this compound. What are the known mechanisms of resistance?

A4: Resistance to this compound can occur through various mechanisms, including mutations in the BTK gene and the activation of alternative signaling pathways.

Known Resistance Mechanisms:

  • BTK Mutations: Mutations in the BTK gene, such as the C481S mutation, can prevent the covalent binding of this compound to its target.[5][6][7] Other mutations, like L528W, have also been reported.[6][7]

  • Upregulation of Alternative Pathways: Overexpression of genes like EGR1 and DNMT3A can support mitochondrial metabolism and promote cell survival, bypassing the need for BTK signaling.[8][9]

  • Activation of Downstream Signaling: Mutations in downstream signaling molecules like PLCG2 can also contribute to resistance.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line / System
IC50 (p-BTK Y223)1-10 nMRamos (Burkitt's Lymphoma)
IC50 (BTK enzymatic activity)1.5 nMRecombinant BTK
EC50 (CD69 downregulation)12 nMBCR-stimulated PBMCs

Data sourced from BenchChem technical documents.[3]

Table 2: BTK Occupancy of this compound In Vivo

DrugDosageCompartmentMedian BTK Occupancy
This compound160 mg twice dailyPBMCs100%
This compound160 mg twice dailyLymph Nodes100%
This compound320 mg once dailyPBMCs100%
This compound320 mg once dailyLymph Nodes94%

This data highlights the high and sustained target engagement of this compound.[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of BTK Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyrosine 223 (Y223).

  • Cell Culture and Treatment:

    • Culture a B-cell line (e.g., Ramos) to the desired density.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[3]

  • BCR Stimulation:

    • Following this compound incubation, stimulate the cells with an appropriate agonist like anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[3]

    • Include an unstimulated, vehicle-treated sample as a negative control.[3]

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[3]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blot:

    • Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against p-BTK (e.g., Tyr223) diluted in 5% BSA/TBST overnight at 4°C.[2][3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[3]

  • Stripping and Re-probing:

    • To normalize the p-BTK signal, the membrane can be stripped and re-probed with an antibody against total BTK.[2][3]

Protocol 2: Flow Cytometry Analysis of B-cell Activation

This protocol is designed to assess the effect of this compound on the expression of B-cell activation markers (e.g., CD69, CD86) following BCR stimulation.[2]

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of B-cells.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[2]

  • BCR Stimulation:

    • Stimulate the cells with anti-human IgM (10 µg/mL) for 18-24 hours at 37°C.[2]

    • Include an unstimulated control.[2]

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86).[2]

    • Incubate for 30 minutes at 4°C in the dark.[2]

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend for flow cytometry.

    • Acquire data on a flow cytometer.

Visualizations

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk 2. Activation BTK BTK Lyn_Syk->BTK 3. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 4. Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG PKC PKC IP3_DAG->PKC Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization 5. NFkB NF-κB PKC->NFkB Ca_Mobilization->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression 6. Transcription This compound This compound This compound->BTK Inhibition Antigen Antigen Antigen->BCR 1. Binding

Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Western Blot Workflow for p-BTK Analysis Start Start: B-cell Culture Treat Treat with this compound (Dose-response) Start->Treat Stimulate Stimulate with anti-IgM Treat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Western Transfer (PVDF membrane) SDS_PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block Primary_Ab Primary Antibody Incubation (anti-p-BTK Y223) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis (Normalize to total BTK) Detect->Analyze End End: IC50 Determination Analyze->End

Caption: Experimental workflow for Western blot analysis of BTK phosphorylation.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results Problem Inconsistent Experimental Results IC50_Variability High IC50 Variability? Problem->IC50_Variability Weak_pBTK Weak p-BTK Signal? Problem->Weak_pBTK Off_Target Off-Target Effects? Problem->Off_Target Standardize_Serum Standardize Serum Lot IC50_Variability->Standardize_Serum Yes Serum_Free_Assay Run Serum-Free Assay IC50_Variability->Serum_Free_Assay Yes Optimize_Stimulation Optimize BCR Stimulation Weak_pBTK->Optimize_Stimulation Yes Check_Antibodies Validate Antibodies Weak_pBTK->Check_Antibodies Yes Use_Controls Use BTK-null Cell Lines Off_Target->Use_Controls Yes Dose_Response Perform Dose-Response Off_Target->Dose_Response Yes

Caption: Logical workflow for troubleshooting common issues in this compound experiments.

References

Zanubrutinib Stability in Long-Term Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Zanubrutinib in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A1: For in vitro experiments, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] this compound is soluble in DMSO at concentrations of ≥ 64.25 mg/mL and in DMF at approximately 10 mg/mL.[2] Use of fresh, anhydrous DMSO is advisable as this compound is hygroscopic and the presence of water can impact its stability and solubility.[2]

Q2: How should I prepare working solutions of this compound in cell culture medium?

A2: Due to its low aqueous solubility, a two-step dilution process is recommended. First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1] Then, dilute this stock solution into your cell culture medium to the final desired concentration immediately before use.[2] It is not recommended to store this compound in aqueous solutions for more than one day.[1][2]

Q3: What is the long-term storage stability of this compound?

A3: As a solid, this compound is stable for at least four years when stored at -20°C.[2] Stock solutions prepared in DMSO can be stored for up to one year at -20°C or up to two years at -80°C.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the DMSO stock solution into smaller, single-use volumes.[2]

Q4: Under which conditions is this compound known to be unstable?

A4: Forced degradation studies have demonstrated that this compound is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[2][3][4] It is relatively stable under neutral pH, and when exposed to light (photolytic stress) or heat (thermal stress).[3][4] However, some studies have reported degradation under thermal stress, so it is advisable to handle the compound with care regarding high temperatures.[2]

Q5: How does the presence of serum in cell culture media affect this compound?

A5: this compound has a high affinity for plasma proteins, with approximately 94% being protein-bound.[5] In cell culture, the presence of serum, such as Fetal Bovine Serum (FBS), will lead to a significant portion of this compound binding to serum proteins like albumin. According to the "free drug hypothesis," only the unbound fraction of the drug is biologically active.[5] This sequestration of this compound by serum proteins can lead to a higher apparent half-maximal inhibitory concentration (IC50), meaning a higher concentration of the drug is needed to achieve the same biological effect compared to serum-free conditions.[5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected drug efficacy in long-term cell culture experiments.

  • Possible Cause 1: Degradation of this compound in the cell culture medium.

    • Troubleshooting Steps:

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment and for each media change.[2] Do not store this compound in aqueous solutions.[2]

      • Minimize Incubation Time in Aqueous Media: If your experimental design allows, reduce the duration the compound is in the aqueous culture medium.[2]

      • Monitor Medium pH: The pH of cell culture medium can decrease over time due to cellular metabolism. Since this compound is more susceptible to degradation in acidic or alkaline conditions, monitor and maintain the pH of your culture, especially in long-term experiments.

      • Conduct a Stability Study: If you suspect degradation is a significant factor, perform a stability study to quantify the concentration of this compound in your specific cell culture medium over the course of your experiment. A detailed protocol for this is provided below.

  • Possible Cause 2: Binding of this compound to serum proteins.

    • Troubleshooting Steps:

      • Standardize Serum Concentration: Use a consistent lot and concentration of serum throughout your experiments to minimize variability.[5]

      • Consider Serum-Free or Reduced-Serum Conditions: If your cell line can be maintained in serum-free or low-serum media, this will increase the concentration of free, active this compound.

      • Perform an IC50 Shift Assay: To quantify the impact of serum proteins, determine the IC50 of this compound in your cell-based assay with and without serum. This will give you a clear indication of the extent to which serum is affecting the apparent potency of the drug.[5]

Issue 2: Precipitation of this compound in the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

      • Increase the Proportion of Organic Solvent (with caution): If your experimental conditions permit, a slight increase in the initial organic solvent percentage in the final aqueous solution might help maintain solubility. However, this must be balanced against potential solvent toxicity to your cells.[2]

      • Visually Inspect for Precipitate: Before adding the medium to your cells, carefully inspect the solution for any signs of precipitation, especially at higher concentrations. Gentle sonication may help redissolve a small amount of precipitate.[2]

      • Re-evaluate the Required Concentration: Determine if a lower, more soluble concentration of this compound can be used without compromising the desired biological effect.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO≥ 64.25 mg/mL[2]
DMF~10 mg/mL[1][2]
Ethanol~5 mg/mL[1][2]
1:5 DMF:PBS (pH 7.2)~0.16 mg/mL[1][2]
WaterInsoluble[6]

Table 2: Stability of this compound Under Different Conditions

ConditionStabilityReference(s)
Solid at -20°CStable for ≥ 4 years[2]
DMSO Stock at -20°CStable for up to 1 year[2]
DMSO Stock at -80°CStable for up to 2 years[2]
Aqueous SolutionNot recommended for storage > 1 day[1][2]
Acidic ConditionsSusceptible to degradation[2][3][4]
Alkaline ConditionsSusceptible to degradation[2][3][4]
Oxidative ConditionsSusceptible to degradation[3][4]
Reductive ConditionsSusceptible to degradation[3][4]
Neutral pHRelatively stable[3][4]
Photolytic StressRelatively stable[3][4]
Thermal StressRelatively stable, but caution advised[2][3][4]

Experimental Protocols

Protocol 1: Quantification of this compound Stability in Cell Culture Medium by HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific long-term cell culture conditions.

Objective: To quantify the concentration of this compound in a chosen cell culture medium over a specified time course (e.g., 0, 24, 48, 72 hours).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • 0.1% Triethylamine or Orthophosphoric acid in water (HPLC grade)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Spiked Cell Culture Medium:

    • Warm the cell culture medium to 37°C.

    • Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 24, 48, 72 hours).

    • Incubate the tubes in a cell culture incubator at 37°C and 5% CO2, mimicking your experimental conditions.

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot of the medium.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5-µm particle size).[3][4]

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Triethylamine in water (e.g., 65:35 v/v).[3][4] (Note: The mobile phase may need optimization based on your specific HPLC system and column).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 219 nm.[3][4]

    • Injection Volume: 20 µL.

    • Run the samples on the HPLC system.

  • Data Analysis:

    • Generate a standard curve by preparing serial dilutions of this compound in the cell culture medium and processing them in the same way as the experimental samples.

    • Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Zanubrutinib_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_media Spike Cell Culture Medium (e.g., 1 µM this compound) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 for 0, 24, 48, 72 hours prep_media->incubate collect Collect Medium Aliquot incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify Concentration vs. Standard Curve hplc->quantify

Caption: Workflow for assessing this compound stability in cell culture medium.

Zanubrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK Covalent Inhibition Downstream Downstream Signaling (NF-κB, PI3K/AKT) PLCy2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound's mechanism of action in the BCR signaling pathway.

Troubleshooting_Logic cluster_stability Stability Issues cluster_solubility Solubility Issues cluster_serum Serum Interaction start Inconsistent/Low Efficacy or Precipitation q_fresh Are you using freshly prepared working solutions? start->q_fresh a_fresh_no Prepare fresh solutions immediately before use. q_fresh->a_fresh_no No a_fresh_yes Proceed to next check q_fresh->a_fresh_yes Yes a_fresh_no->q_fresh q_precipitate Is precipitation visible in the medium? a_fresh_yes->q_precipitate a_precipitate_yes Lower drug concentration or check solvent %. q_precipitate->a_precipitate_yes Yes a_precipitate_no Proceed to next check q_precipitate->a_precipitate_no No q_serum Have you considered serum protein binding? a_precipitate_no->q_serum a_serum_no Standardize serum lot/conc. or perform IC50 shift assay. q_serum->a_serum_no No a_serum_yes Problem likely resolved or requires further investigation. q_serum->a_serum_yes Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Zanubrutinib Dissolution: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully dissolving and utilizing zanubrutinib powder for experimental purposes. Below you will find frequently asked questions, detailed protocols, and troubleshooting guides to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro studies, this compound is most effectively dissolved in organic solvents.[1][2] Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] this compound is sparingly soluble in aqueous buffers.[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound is hygroscopic and the presence of water can negatively impact its solubility and stability.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening. Weigh the desired amount and dissolve it in an appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).[1] Brief vortexing can aid in dissolution.[1] If necessary, gentle warming or sonication can also be applied.[1][4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies across different solvents. Below is a summary of its solubility for your reference.

SolventSolubility
DMSO≥ 64.25 mg/mL[1]
Ethanol~5 mg/mL[1]
DMF~10 mg/mL[1]
WaterInsoluble[3]

Q4: How can I prepare an aqueous solution of this compound for my experiments?

A4: Due to its low aqueous solubility, a specific two-step procedure is recommended.[1][2] First, dissolve the this compound powder in an organic solvent such as DMF.[1][2] Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2).[1][2] A 1:5 dilution of a DMF stock solution into PBS has been shown to yield a solubility of approximately 0.16 mg/mL.[1][2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]

Q5: What are the recommended storage conditions for this compound?

A5: As a solid, this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions prepared in DMSO can be stored for up to one year at -20°C or up to two years at -80°C.[1]

Q6: Under what conditions is this compound unstable?

A6: Forced degradation studies have indicated that this compound is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[1][5][6] It is relatively stable under neutral, photolytic, and thermal stress conditions.[1][5][6] However, some studies have reported degradation under thermal stress, so caution is advised when exposing the compound to high temperatures.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of solid this compound to reach room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube briefly to completely dissolve the solid. Gentle warming or sonication can be used to assist dissolution if necessary.[1][4]

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

For in vivo studies, several formulations can be prepared. Below are a few examples.

Formulation 1: PEG300, Tween80, and Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 94 mg/mL).[3]

  • For a 1 mL working solution, add 50 μL of the clarified DMSO stock solution to 400 μL of PEG300 and mix until clear.[3]

  • Add 50 μL of Tween80 to the mixture and mix until clear.[3]

  • Add 500 μL of ddH2O to bring the final volume to 1 mL.[3]

  • This mixed solution should be used immediately.[3]

Formulation 2: Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 16 mg/mL).[3]

  • For a 1 mL working solution, add 50 μL of the clear DMSO stock solution to 950 μL of corn oil and mix thoroughly.[3]

  • This mixed solution should be used immediately.[3]

Formulation 3: Carboxymethyl cellulose (CMC-Na) Suspension

  • For a 1 mL working solution, add 5 mg of this compound powder to 1 mL of CMC-Na solution.[3]

  • Mix until a homogeneous suspension is achieved.[3]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Precipitation in aqueous buffer during experiment - The concentration of this compound exceeds its solubility limit in the aqueous buffer.[1]- Increase the proportion of the initial organic solvent (e.g., DMSO, DMF) in the final solution if your experiment allows.[1]- Consider using a different co-solvent system. For in vivo studies, formulations with SBE-β-CD or corn oil have been suggested.[1]- Gentle sonication may help redissolve a small amount of precipitate.[1]- Re-evaluate if a lower, effective concentration of this compound can be used.[1]
Inconsistent results in cell-based assays - Degradation of this compound in the stock solution due to repeated freeze-thaw cycles or moisture in DMSO.[1]- Instability of this compound in the aqueous media over the course of the experiment.[1]- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1]- Always use fresh, anhydrous DMSO for preparing stock solutions.[1][3]- Minimize the incubation time of this compound in aqueous media if possible.[1]- Prepare fresh dilutions of this compound in your culture medium immediately before each experiment.[1]

Visualized Workflows and Pathways

G This compound Stock Solution Preparation Workflow cluster_start Start cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage cluster_end End start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Precipitate? vortex->check sonicate Gentle Warming/ Sonication check->sonicate Yes aliquot Aliquot into Single-Use Tubes check->aliquot No sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

G Troubleshooting this compound Precipitation cluster_issue Problem issue Precipitation Observed in Aqueous Media cause1 Concentration > Solubility Limit issue->cause1 cause2 Instability in Aqueous Media issue->cause2 cause3 Improper Stock Preparation issue->cause3 solution1a Lower Final Concentration cause1->solution1a solution1b Increase Organic Solvent % cause1->solution1b solution2a Minimize Incubation Time cause2->solution2a solution2b Prepare Fresh Dilutions cause2->solution2b solution3a Use Anhydrous DMSO cause3->solution3a solution3b Aliquot Stock Solution cause3->solution3b

Caption: A logical guide to troubleshooting precipitation issues.

G Simplified BTK Signaling Pathway Inhibition by this compound BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylates This compound This compound This compound->BTK Inhibits Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound's mechanism of action in the BTK pathway.

References

Technical Support Center: Addressing Zanubrutinib Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zanubrutinib in cellular assays. Our aim is to help you navigate potential challenges related to off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during cellular assays with this compound, providing potential causes and step-by-step troubleshooting solutions.

Q1: I am observing unexpected cytotoxicity in my non-B-cell line treated with this compound. Is this an off-target effect?

A1: It is possible that the observed cytotoxicity is due to off-target effects, as this compound, while highly selective, can inhibit other kinases at certain concentrations.[1] Off-target activity is a known consideration for kinase inhibitors.[2]

Troubleshooting Guide:

  • Review this compound Concentration: Ensure you are using a concentration of this compound that is appropriate for inhibiting BTK without causing significant off-target effects. Compare your working concentration to the IC50 values for off-target kinases (see Table 1).

  • Cell Line Specificity:

    • Positive Control: Include a sensitive B-cell lymphoma cell line (e.g., REC-1, TMD8) as a positive control to confirm the on-target activity of this compound in your assay.[3]

    • Negative Control: If possible, use a BTK-knockout or BTK-negative cell line to differentiate between on-target and off-target effects.[1]

  • Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) with a wide range of this compound concentrations to determine the precise IC50 in your specific cell line.

  • Investigate Off-Target Pathways: If cytotoxicity persists at concentrations where BTK is not the primary target, consider investigating the activity of known off-target kinases such as those in the TEC and EGFR families.[1][4] A western blot for key downstream effectors of these pathways can be informative.

Q2: My IC50 value for this compound in a cell-based assay is significantly higher than published values. What could be the cause?

A2: Discrepancies in IC50 values can arise from several factors, most notably the presence of serum proteins in cell culture media which can bind to the drug.

Troubleshooting Guide:

  • Serum Protein Binding: this compound is known to have high affinity for plasma proteins.[5] This binding can reduce the free concentration of the drug available to interact with its target in cells, leading to a higher apparent IC50.

    • Standardize Serum Concentration: Ensure you are using a consistent percentage of serum (e.g., FBS) across all experiments and compare it to the conditions used in published studies.

    • Perform an IC50 Shift Assay: Determine the IC50 of this compound in your assay with and without serum to quantify the impact of protein binding.[5]

  • Assay Conditions:

    • Cell Density: Ensure that cell seeding density is consistent, as this can influence drug efficacy.

    • Incubation Time: Verify that the incubation time with this compound is sufficient to achieve a steady-state effect. For covalent inhibitors, time-dependent effects can be significant.[6]

  • Compound Integrity: Confirm the purity and concentration of your this compound stock solution.

Q3: I am not observing complete inhibition of BTK phosphorylation (p-BTK) in my western blot, even at high concentrations of this compound.

A3: Incomplete inhibition of p-BTK can be due to several experimental factors.

Troubleshooting Guide:

  • Stimulation Conditions: Ensure that the stimulation of the B-cell receptor (BCR) pathway (e.g., with anti-IgM) is robust enough to induce a strong and detectable p-BTK signal in your positive control (untreated) cells.

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of BTK during sample preparation.[7]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total BTK and p-BTK (Tyr223).

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Pre-incubation Time: For a covalent inhibitor like this compound, a pre-incubation period before cell stimulation may be necessary to allow for covalent bond formation and complete target inhibition.[7]

Q4: How can I distinguish between on-target BTK inhibition and off-target effects in my cellular signaling experiments?

A4: Differentiating on-target from off-target effects is crucial for accurate interpretation of your data.

Troubleshooting Guide:

  • Use a Kinase Panel: If you suspect significant off-target activity, consider profiling your experimental lysates using a commercial kinase activity panel to identify other inhibited kinases.

  • Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the observed phenotype is reversed.

  • Compare with Other BTK Inhibitors: Compare the cellular effects of this compound with a first-generation BTK inhibitor like ibrutinib, which has a different off-target profile.[4][8] this compound is known to be more selective and has less activity against kinases like ITK and EGFR.[4][9]

  • BTK Occupancy Assay: A BTK occupancy assay can confirm the extent to which this compound is binding to its intended target in your cellular system.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Comparative Selectivity of this compound vs. Ibrutinib Against Off-Target Kinases

Kinase TargetFold Increase in IC50 for this compound vs. IbrutinibImplied Consequence of Off-Target Inhibition
EGFR8-fold higherRash, Diarrhea[1]
ITK26-fold higherImpaired T-cell and NK-cell function[1]
JAK351-fold higherPotential for immunosuppressive effects[1]
HER270-fold higherVarious cellular signaling disruptions[1]
TEC2.4-fold higherBleeding risk[1]

Data sourced from KinomeScan analyses and other preclinical studies.[1]

Table 2: IC50 Values for this compound in Malignant B-Cell Lines

Cell LineTypeIC50 (nM)
REC-1Mantle Cell Lymphoma (MCL)0.9[3]
TMD8Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)0.4[3]
OCI-Ly-10Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)1.5[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. TR-FRET Biochemical Kinase Inhibition Assay

This assay quantitatively measures the direct inhibition of recombinant BTK enzyme activity by this compound.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the phosphorylation of a substrate by BTK. This compound-mediated inhibition of BTK leads to a decreased TR-FRET signal.[7][10]

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP in a kinase assay buffer. Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-conjugated acceptor fluorophore.[7]

    • Enzyme/Inhibitor Pre-incubation: Add diluted BTK enzyme and this compound dilutions to a 384-well plate and incubate to allow for covalent bond formation.[7]

    • Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture. Incubate to allow for phosphorylation.

    • Detection: Stop the reaction and add the TR-FRET detection reagents.

    • Data Analysis: Read the plate on a TR-FRET-compatible reader and calculate the ratio of acceptor to donor emission. Plot the dose-response curve to determine the IC50 value.

2. Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses this compound's ability to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyrosine 223 (Y223).

  • Principle: Western blotting is used to detect the levels of phosphorylated BTK (p-BTK) and total BTK in cell lysates following treatment with this compound.

  • Methodology:

    • Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos, REC-1). Treat cells with varying concentrations of this compound or a vehicle control (DMSO). Stimulate BTK activity with an appropriate agonist (e.g., anti-IgM antibody).[7]

    • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223) and total BTK. Use a suitable loading control antibody (e.g., GAPDH).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Data Analysis: Quantify band intensities to determine the relative levels of p-BTK normalized to total BTK.

3. Cell Viability/Proliferation Assay (MTS or CellTiter-Glo)

This assay measures the effect of this compound on the viability and proliferation of cell lines.

  • Principle: MTS assays measure the metabolic activity of viable cells, while CellTiter-Glo assays quantify ATP levels as an indicator of cell viability.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

    • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

    • Reagent Addition and Signal Reading: Add the MTS or CellTiter-Glo reagent according to the manufacturer's instructions and read the absorbance or luminescence, respectively.

    • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD79 CD79A/B BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and this compound's point of inhibition.

Off_Target_Signaling cluster_btk On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound BTK BTK This compound->BTK Primary Target (High Affinity) EGFR EGFR This compound->EGFR Off-Target (Lower Affinity) TEC TEC This compound->TEC Off-Target (Lower Affinity) BCR_Signaling B-Cell Proliferation BTK->BCR_Signaling Cell_Growth Cell Growth & Differentiation EGFR->Cell_Growth Platelet_Activation Platelet Activation TEC->Platelet_Activation

Caption: this compound's on-target and potential off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Check_Conc Is this compound Concentration Appropriate? Start->Check_Conc Check_Controls Are Positive/Negative Controls Behaving as Expected? Check_Conc->Check_Controls Yes Review_Protocol Review Assay Protocol (Serum, Incubation Time, etc.) Check_Conc->Review_Protocol No On_Target Likely On-Target Effect Check_Controls->On_Target Yes Off_Target Potential Off-Target Effect Check_Controls->Off_Target No Dose_Response Perform Dose-Response Experiment Review_Protocol->Dose_Response Investigate_Off_Target Investigate Off-Target Kinase Pathways (e.g., Western Blot) Off_Target->Investigate_Off_Target Compare_Inhibitors Compare with Structurally Different Inhibitor Investigate_Off_Target->Compare_Inhibitors

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Cell Line Models of Zanubrutinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line models of Zanubrutinib resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound-sensitive cell line is starting to show reduced sensitivity to the drug. What are the possible causes?

A1: Reduced sensitivity to this compound can arise from several factors. The most common cause is the development of acquired resistance. This can occur through on-target mutations in the Bruton's tyrosine kinase (BTK) gene, the primary target of this compound. Mutations in downstream signaling molecules like phospholipase C gamma 2 (PLCγ2) can also lead to resistance. Additionally, cells can develop BTK-independent resistance mechanisms, such as metabolic reprogramming. It is also crucial to ensure the consistency of your experimental setup, including cell culture conditions, drug potency, and assay parameters.

Troubleshooting Steps:

  • Sequence BTK and PLCγ2 genes: Analyze the genomic DNA of your cell line to identify potential mutations. Pay close attention to the C481 and L528 codons in BTK, as these are common sites for resistance mutations.[1][2]

  • Assess BTK pathway activation: Perform a Western blot to check the phosphorylation status of BTK (at Tyr223) and downstream effectors like PLCγ2.[3][4][5] Constitutive activation of the pathway in the presence of this compound suggests a resistance mechanism.

  • Investigate metabolic changes: Evaluate the expression levels of EGR1 and DNMT3A, which are associated with metabolic reprogramming and resistance.[6]

  • Verify drug integrity: Confirm the concentration and activity of your this compound stock.

  • Standardize cell culture techniques: Ensure consistent cell passage numbers and media components.

Q2: I have identified a BTK C481S mutation in my resistant cell line. How does this mutation confer resistance to this compound?

A2: The C481S mutation in BTK is a well-established mechanism of resistance to covalent BTK inhibitors like this compound. This compound works by forming an irreversible covalent bond with the cysteine residue at position 481 in the ATP-binding pocket of BTK. The substitution of cysteine with serine (C481S) prevents this covalent binding, thereby reducing the inhibitory effect of the drug. While this compound can still bind non-covalently to the C481S mutant, its potency is significantly decreased.

Q3: My resistant cell line does not have a BTK C481S mutation. What other resistance mechanisms should I investigate?

A3: While C481S is a common resistance mutation, several other on-target and off-target mechanisms can mediate this compound resistance:

  • Non-C481 BTK mutations: Mutations at other sites in the BTK gene, such as L528W and T474I, have been identified in this compound-resistant cells.[1][2] These mutations can also alter the drug-binding pocket and reduce inhibitor efficacy.

  • PLCγ2 mutations: Activating mutations in PLCγ2, a key downstream signaling molecule in the B-cell receptor pathway, can lead to pathway activation even when BTK is inhibited.[7][8]

  • BTK-independent pathway activation: Cancer cells can develop resistance by upregulating alternative survival pathways that bypass the need for BTK signaling. One such mechanism involves the overexpression of the transcription factors EGR1 and DNMT3A, which promote a shift to oxidative phosphorylation (OXPHOS) for energy production.[6]

Q4: How can I generate a this compound-resistant cell line in the lab?

A4: There are two primary methods for generating drug-resistant cell lines:

  • Chronic drug exposure: This method involves culturing a sensitive parental cell line in the continuous presence of gradually increasing concentrations of this compound. This process selects for cells that acquire resistance mechanisms over time.

  • Genetic engineering: Techniques like CRISPR-Cas9 can be used to introduce specific resistance-conferring mutations (e.g., BTK C481S) into a sensitive cell line.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sensitivity and resistance in various cell line models.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeBTK StatusPLCγ2 StatusThis compound IC50 (nM)Reference
REC1Mantle Cell LymphomaWild-typeWild-type0.9[9][10]
TMD8ABC-DLBCLWild-typeWild-type0.4[9][10]
OCI-Ly-10ABC-DLBCLWild-typeWild-type1.5[9][10]
SU-DHL-2ABC-DLBCLIbrutinib-resistantWild-type>5000[9]
U2932ABC-DLBCLIbrutinib-resistantWild-type>5000[9]
Jeko1Mantle Cell LymphomaIbrutinib-sensitiveWild-type>5000[9]
TMD8ABC-DLBCLTP53-KOWild-typeSimilar to WT[11]
TMD8ABC-DLBCLTP53-R248QWild-typeSimilar to WT[11]

Table 2: Impact of BTK-Independent Resistance Mechanisms on this compound Sensitivity

Cell LineGenetic AlterationEffect on this compound SensitivityReference
MCL cellsEctopic overexpression of EGR1Reduced sensitivity[6]
MCL cellsEctopic overexpression of DNMT3AReduced sensitivity[6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Chronic Exposure

  • Cell Culture: Culture the parental sensitive cell line (e.g., REC1, TMD8) in its recommended growth medium.

  • Initial Drug Treatment: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 3).

  • Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Passaging: Monitor cell viability and morphology regularly. When the cells resume a normal growth rate, subculture them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat: Repeat the dose escalation and passaging steps until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 1 µM).

  • Characterization: Once a resistant population is established, characterize the resistance mechanism(s) through genetic sequencing and functional assays.

Protocol 2: Western Blot for Phosphorylated BTK (p-BTK)

  • Cell Treatment and Lysis:

    • Seed cells and treat with different concentrations of this compound for a specified time (e.g., 2 hours).

    • For some cell lines, stimulation with an anti-IgM antibody may be necessary to induce BTK phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated BTK (e.g., p-BTK Tyr223) overnight at 4°C.[3][4][5]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against total BTK.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12][13]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][14]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the this compound concentration to calculate the IC50 value.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, PI3K/Akt) PLCg2->Downstream This compound This compound This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Zanubrutinib_Resistance start Start with this compound-Sensitive Cell Line chronic_exposure Chronic Exposure to Increasing this compound Concentrations start->chronic_exposure crispr CRISPR-Cas9 Mediated Introduction of Resistance Mutations start->crispr selection Selection of Resistant Clones chronic_exposure->selection crispr->selection characterization Characterization of Resistant Phenotype selection->characterization viability Cell Viability Assay (Determine IC50 shift) characterization->viability western Western Blot for BTK Pathway Activation characterization->western sequencing Genomic Sequencing (BTK, PLCγ2) characterization->sequencing metabolic Metabolic Assays (e.g., Seahorse) characterization->metabolic end End: Characterized Resistant Cell Line Model viability->end western->end sequencing->end metabolic->end

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

BTK_Independent_Resistance cluster_resistance BTK-Independent Resistance This compound This compound BTK BTK This compound->BTK Inhibition BCR_Signaling BCR Signaling BTK->BCR_Signaling Cell_Survival Cell Proliferation and Survival BCR_Signaling->Cell_Survival EGR1 EGR1 Overexpression Metabolic_Reprogramming Metabolic Reprogramming (Increased OXPHOS) EGR1->Metabolic_Reprogramming DNMT3A DNMT3A Overexpression DNMT3A->Metabolic_Reprogramming Metabolic_Reprogramming->Cell_Survival Bypass

Caption: BTK-independent resistance to this compound via metabolic reprogramming.

References

Technical Support Center: Overcoming Zanubrutinib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating challenges in preclinical studies of Zanubrutinib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound observed in preclinical models?

A1: Preclinical studies have identified several key mechanisms of acquired resistance to this compound, which can be broadly categorized as on-target and off-target alterations.

  • On-Target BTK Mutations: The most common mechanism is the acquisition of mutations in the Bruton's tyrosine kinase (BTK) gene, the direct target of this compound. These mutations can interfere with drug binding or alter the kinase's activity. Notable mutations include:

    • C481S: This is a well-characterized mutation that disrupts the covalent binding of this compound to BTK.[1][2][3]

    • L528W: This "kinase-dead" mutation is particularly enriched in patients who progress on this compound.[4][5] It is thought to promote signaling through a scaffold function of the BTK protein, independent of its kinase activity.[6]

    • T474I and other non-C481 mutations: These mutations can also confer resistance and may lead to cross-resistance with non-covalent BTK inhibitors.[2]

  • Off-Target Alterations: Resistance can also arise from changes in other signaling pathways that bypass the need for BTK signaling.

    • PLCG2 Mutations: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a downstream effector of BTK, can lead to constitutive activation of the B-cell receptor (BCR) pathway, rendering cells less dependent on BTK.[7]

    • Metabolic Reprogramming: Upregulation of pathways like oxidative phosphorylation (OXPHOS) through mediators such as EGR1 and DNMT3A has been observed in BTK inhibitor-resistant mantle cell lymphoma (MCL) models, suggesting a metabolic escape mechanism.

Q2: What are the main strategic approaches to overcome this compound resistance in a preclinical setting?

A2: Several strategies are being explored to counteract this compound resistance in preclinical models:

  • Combination Therapies: Combining this compound with agents that target parallel or downstream pathways can be effective. Key combinations include:

    • BCL-2 Inhibitors (e.g., Venetoclax): This combination shows strong synergy, as this compound can sensitize cancer cells to the apoptotic effects of Venetoclax.[8]

    • PI3K Inhibitors: Targeting the PI3K/AKT pathway, another crucial B-cell survival pathway, can be effective in combination with BTK inhibition.

    • Anti-CD20 Antibodies (e.g., Obinutuzumab): These antibodies can enhance the anti-tumor immune response.[9]

    • OXPHOS Inhibitors (e.g., IM156): Targeting metabolic reprogramming has shown promise in overcoming resistance.

  • Next-Generation BTK Inhibitors:

    • Non-covalent BTK inhibitors (e.g., Pirtobrutinib): These inhibitors bind to BTK in a different manner than covalent inhibitors like this compound and can be effective against cells with the C481S mutation.[2][3][10] However, resistance to non-covalent inhibitors can emerge through other BTK mutations.[2]

  • Novel Therapeutic Modalities:

    • BTK Protein Degraders (e.g., NX-2127): These molecules, such as Proteolysis-Targeting Chimeras (PROTACs), lead to the degradation of the BTK protein, offering a way to overcome resistance mediated by both kinase-active and kinase-dead mutant BTK.[11][12][13][14]

Troubleshooting Guides

Problem 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line.

  • Possible Cause 1: Sub-optimal starting concentration of this compound.

    • Troubleshooting Tip: Determine the IC20 or IC50 of this compound in your parental cell line through a dose-response experiment. Start the resistance induction protocol with a concentration at or slightly below the IC20 to minimize initial cell death and allow for gradual adaptation.

  • Possible Cause 2: Inconsistent drug exposure.

    • Troubleshooting Tip: Ensure consistent drug pressure by replenishing the media with fresh this compound at regular intervals (e.g., every 3-4 days), depending on the cell line's doubling time.

  • Possible Cause 3: Cell line is not amenable to developing resistance through the chosen method.

    • Troubleshooting Tip: Consider alternative methods for generating resistance, such as pulsatile exposure (alternating between drug-containing and drug-free media) or using a different parental cell line.

Problem 2: High Variability in In Vivo Xenograft Model Results.

  • Possible Cause 1: Inconsistent tumor cell implantation.

    • Troubleshooting Tip: Standardize the number of viable cells injected and the injection site. Ensure cells are in a single-cell suspension before injection to avoid clumping.

  • Possible Cause 2: Variable drug bioavailability.

    • Troubleshooting Tip: Ensure consistent drug formulation and administration route. For oral gavage, ensure the drug is properly suspended and administered at the same time each day.

  • Possible Cause 3: Tumor heterogeneity.

    • Troubleshooting Tip: If using a patient-derived xenograft (PDX) model, be aware of inherent inter-tumoral heterogeneity. For cell line-derived xenografts, ensure the cell line used is clonal.

Problem 3: Inconclusive Synergy in Combination Studies.

  • Possible Cause 1: Inappropriate drug concentrations or ratios.

    • Troubleshooting Tip: Perform a checkerboard assay with a wide range of concentrations for both drugs to identify the optimal synergistic ratio.

  • Possible Cause 2: Incorrect timing of drug administration.

    • Troubleshooting Tip: Consider the mechanism of action of both drugs. For example, pre-treating with one agent to sensitize the cells before adding the second agent may be more effective.

  • Possible Cause 3: The chosen cell line does not have the targetable resistance mechanism for the combination.

    • Troubleshooting Tip: Characterize the resistance mechanism of your cell line (e.g., through sequencing) to ensure it is appropriate for the chosen combination strategy. For instance, a combination targeting a bypass pathway will not be effective if the resistance is solely due to a drug efflux pump.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Combination Therapies in Overcoming this compound Resistance

Combination StrategyCell Line/ModelKey FindingsReference
This compound + VenetoclaxCLL/SLL modelsHigh overall response rates (approaching 100% in some studies) and durable responses.[8][15][16][8][15][16]
This compound + Obinutuzumab + VenetoclaxMantle Cell Lymphoma (TP53 mutant)High complete response rate (88%) and 2-year progression-free survival of 72%.[9][9]
This compound + SelinexorPrimary CNS Lymphoma modelsSynergistic anti-tumor effect in vitro and prolonged survival in vivo.[17][18][17][18]

Table 2: Preclinical Efficacy of Next-Generation BTK Inhibitors and Degraders

Therapeutic AgentTargetCell Line/ModelKey FindingsReference
Pirtobrutinib (Non-covalent BTK inhibitor)BTK (including C481S mutant)Ibrutinib-resistant CLL modelsPotently inhibits BTK-mediated functions in both wild-type and C481S mutant cells.[2][10][2][10]
NX-2127 (BTK degrader)BTK (wild-type and mutant)Lymphoma cell lines with various BTK mutationsDegrades drug-resistant BTK mutant proteins and abrogates BCR signaling.[11][12][13][11][12][13]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

  • Determine the IC50 of this compound: Culture the parental B-cell lymphoma cell line (e.g., TMD8, Jeko-1) and perform a dose-response assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner. The increments should be small enough to allow for cell survival and adaptation.

  • Monitoring: Continuously monitor cell viability and proliferation.

  • Selection of Resistant Clones: Continue the dose escalation until a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of this compound in the resistant cell line compared to the parental line. Characterize the underlying resistance mechanism by sequencing the BTK gene and assessing downstream signaling pathways.

Protocol 2: In Vivo Xenograft Model of this compound Resistance

  • Cell Preparation: Harvest this compound-resistant and parental cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and/or the combination agent at clinically relevant doses and schedules.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

B_Cell_Receptor_Signaling_and_Zanubrutinib_Resistance B-Cell Receptor Signaling and Mechanisms of this compound Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PI3K PI3K LYN_SYK->PI3K PLCG2 PLCG2 BTK->PLCG2 BTK_mut Mutant BTK (C481S, L528W, etc.) NFkB NF-κB PLCG2->NFkB PLCG2_mut Mutant PLCG2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation NFkB->Survival_Proliferation This compound This compound This compound->BTK Inhibits This compound->BTK_mut Ineffective Non_covalent_BTKi Non-covalent BTKi Non_covalent_BTKi->BTK_mut Inhibits BTK_Degrader BTK Degrader BTK_Degrader->BTK_mut Degrades Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits PLCG2_mut->NFkB Bypass BCL2->Survival_Proliferation

Caption: B-Cell Receptor signaling and resistance pathways to this compound.

experimental_workflow Experimental Workflow for Preclinical Evaluation of this compound Resistance Strategies cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Parental B-Cell Lymphoma Cell Line resistance Generate this compound- Resistant Cell Line start->resistance characterize Characterize Resistance (Sequencing, Western Blot) resistance->characterize synergy Combination Therapy Synergy Assays (Checkerboard) resistance->synergy novel_agents Test Novel Agents (Non-covalent BTKi, Degraders) resistance->novel_agents xenograft Establish Xenograft Model (Resistant Cell Line) characterize->xenograft Validate In Vivo treatment Treat with Monotherapy or Combination Therapy xenograft->treatment evaluation Evaluate Tumor Growth and Survival treatment->evaluation end Confirm Mechanism of Action In Vivo evaluation->end

References

Zanubrutinib Formulation for Oral Gavage in Mice: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting zanubrutinib formulations for oral gavage in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of this compound in mice?

A1: this compound is practically insoluble in water.[1] For oral gavage in mice, common vehicles for hydrophobic compounds include edible oils like corn oil or aqueous suspensions using agents such as carboxymethyl cellulose (CMC) or methylcellulose.[2][3][4][5] Formulations with SBE-β-CD or corn oil have been suggested for in vivo studies of this compound.[6] The choice of vehicle can impact experimental outcomes and should be carefully considered.[2][3][5]

Q2: How can I dissolve this compound for preparing a formulation?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[6][7][8] A common procedure for preparing an aqueous-based suspension involves first dissolving this compound in a minimal amount of an organic solvent like DMF or DMSO before diluting it with the chosen aqueous vehicle.[6][7]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies depending on the solvent. For specific quantitative data, please refer to the table below. Its aqueous solubility is pH-dependent.[9]

Q4: How stable is this compound in different storage conditions?

A4: As a solid, this compound is stable for at least four years when stored at -20°C.[6][7] Stock solutions in DMSO can be stored for up to two years at -80°C or for one year at -20°C.[6] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[6][7] The compound is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[6][10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the formulation The concentration of this compound exceeds its solubility in the chosen vehicle.- Increase the proportion of the organic co-solvent (e.g., DMSO, DMF) if tolerated by the animals. - Consider using a different vehicle system, such as corn oil or a formulation with SBE-β-CD.[6] - Reduce the final concentration of the dosing solution.
Inconsistent dosing due to suspension settling The suspension is not homogenous.- Ensure thorough mixing (e.g., vortexing, sonicating) immediately before each gavage. - Increase the viscosity of the vehicle by adjusting the concentration of the suspending agent (e.g., CMC).
Adverse effects in mice (e.g., weight loss, lethargy) The vehicle itself may be causing toxicity.- Run a vehicle-only control group to assess tolerability.[12] - Reduce the concentration of any organic co-solvents (e.g., keep DMSO concentration low).[4] - Consider an alternative, well-tolerated vehicle like corn oil.[2][3]
Difficulty in administration due to high viscosity The concentration of the suspending agent is too high.- Decrease the concentration of the suspending agent (e.g., CMC). - Ensure the formulation is at room temperature before dosing, as viscosity can be temperature-dependent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~10 mg/mL[7]
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL[8]
Ethanol~5 mg/mL[7]
1:5 DMF:PBS (pH 7.2)~0.16 mg/mL[6][7]

Table 2: Stability of this compound

FormStorage ConditionStability DurationReference
Solid-20°C≥ 4 years[6][7]
Stock Solution in DMSO-80°CUp to 2 years[6]
Stock Solution in DMSO-20°CUp to 1 year[6]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day[6][7]

Experimental Protocols

Protocol: Preparation of this compound Suspension in 0.5% Carboxymethyl Cellulose (CMC) for Oral Gavage

This protocol provides a general method for preparing a this compound suspension. The final concentration should be adjusted based on the desired dose for the mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved. The volume of DMSO should be kept to a minimum to reduce potential toxicity in the animals.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding CMC powder to the water while stirring to avoid clumping.

  • Create Suspension: While vortexing the 0.5% CMC solution, slowly add the this compound-DMSO stock solution. Continue to vortex for several minutes to ensure a homogenous suspension.

  • Sonication (Optional): For a more uniform particle size distribution, the suspension can be briefly sonicated.

  • Final Volume Adjustment: Adjust the final volume with the 0.5% CMC solution to achieve the desired final concentration of this compound.

  • Storage and Use: This suspension should be prepared fresh daily. Store at 4°C for short-term storage on the day of use. Before each oral gavage, vortex the suspension thoroughly to ensure homogeneity.

Visualizations

G cluster_0 This compound Formulation Workflow A Weigh this compound Powder B Dissolve in Minimal DMSO A->B D Add this compound-DMSO to CMC while Vortexing B->D C Prepare 0.5% CMC Vehicle C->D E Adjust to Final Concentration with CMC D->E F Vortex Thoroughly Before Gavage E->F

Caption: Workflow for preparing this compound suspension.

G cluster_solutions start Precipitate Observed in Formulation? sol1 Increase organic co-solvent proportion start->sol1 Yes sol2 Switch to a different vehicle (e.g., corn oil) start->sol2 Yes sol3 Reduce final drug concentration start->sol3 Yes end_node Proceed with Homogenous Formulation start->end_node No

Caption: Troubleshooting precipitation issues.

References

Validation & Comparative

A Head-to-Head Showdown: Unpacking the BTK Selectivity of Zanubrutinib Versus Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapies for B-cell malignancies, the selectivity of Bruton's tyrosine kinase (BTK) inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of two prominent BTK inhibitors: the first-in-class agent ibrutinib and the next-generation inhibitor zanubrutinib. The focus is a deep dive into their comparative BTK selectivity, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Superior Selectivity of this compound: The Quantitative Evidence

This compound was specifically engineered to maximize BTK occupancy while minimizing off-target effects, a distinction that is clearly reflected in biochemical and cellular assays.[1] The enhanced selectivity of this compound is believed to contribute to its more favorable safety profile, with a lower incidence of adverse events such as atrial fibrillation, bleeding, hypertension, and gastrointestinal disturbances that are more commonly associated with ibrutinib.[2][3][4]

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for both this compound and ibrutinib against BTK and a panel of key off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)Reference(s)
BTK <0.5 - 3.7 0.5 - 9.8 [5][6]
EGFR2.0 - >10000.8 - 5.6[5][6]
TEC2.0 - 6.02.7 - 78[5][7]
ITK1.9 - 670.8 - 10.7[6][8]
SRC>100020.2[6]
FGR253.5[6]
LYN191.8[6]
BLK0.60.5[6]

Note: IC50 values can vary between different studies due to variations in assay conditions. The data presented is a compilation from multiple sources to provide a comparative overview.

As the data illustrates, while both drugs are potent inhibitors of BTK, ibrutinib demonstrates significant inhibitory activity against several other kinases, including EGFR and members of the TEC and SRC families. In contrast, this compound maintains high potency against BTK while exhibiting significantly less activity against these off-target kinases.[5][6] This greater selectivity for BTK is a key molecular feature distinguishing this compound from ibrutinib.[2]

Deciphering the BTK Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[9][10][11] Both this compound and ibrutinib exert their therapeutic effect by inhibiting BTK, thereby disrupting this vital signaling cascade in malignant B-cells.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation_Survival B-cell Proliferation & Survival NF_kB->Proliferation_Survival MAPK->Proliferation_Survival Zanubrutinib_Ibrutinib This compound Ibrutinib Zanubrutinib_Ibrutinib->BTK

BTK Signaling Pathway and Inhibitor Action

Experimental Protocols: How Selectivity is Measured

The quantitative data presented in this guide is derived from rigorous in vitro biochemical and cellular assays. Understanding the methodologies behind this data is crucial for its interpretation.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the enzymatic activity of purified kinases and the inhibitory effect of a compound. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human kinase enzymes (e.g., BTK, EGFR, TEC, ITK, SRC)

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (this compound, ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and ibrutinib in a suitable buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase enzyme, the peptide substrate, ATP, and the diluted test compounds. Include a control with no inhibitor (vehicle only).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for about 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular environment by measuring the autophosphorylation of BTK at a specific site (Tyrosine 223).

Objective: To determine the cellular potency of a BTK inhibitor.

Principle: Western blotting is used to detect the levels of phosphorylated BTK (p-BTK) and total BTK in cells treated with the inhibitor. A decrease in the p-BTK/total BTK ratio indicates inhibition of BTK activity.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture media and reagents

  • Test compounds (this compound, ibrutinib)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (anti-p-BTK Tyr223, anti-total BTK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture B-cell lymphoma cells and treat them with a range of concentrations of this compound or ibrutinib.

  • Stimulation: Stimulate BTK activity by adding a stimulating agent like anti-IgM.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for p-BTK and total BTK. A loading control like GAPDH is also used to ensure equal protein loading. Then, incubate with a secondary antibody.

  • Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal and plot the results against the inhibitor concentration to determine the cellular IC50.

A Visual Guide to Comparing BTK Inhibitor Selectivity

The process of comparing the selectivity of BTK inhibitors involves a systematic experimental workflow.

Experimental_Workflow Experimental Workflow for BTK Inhibitor Selectivity Comparison cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Serial Dilutions of this compound & Ibrutinib IC50_Assay Perform Kinase Inhibition Assays (e.g., ADP-Glo) Compound_Prep->IC50_Assay Kinase_Panel Select Kinase Panel (BTK and Off-Targets) Kinase_Panel->IC50_Assay IC50_Data Determine IC50 Values IC50_Assay->IC50_Data Data_Table Compile IC50 Data into Comparative Table IC50_Data->Data_Table Cell_Treatment Treat B-cell Lines with This compound & Ibrutinib Autophosphorylation_Assay Conduct BTK Autophosphorylation Assay (Western Blot) Cell_Treatment->Autophosphorylation_Assay Cellular_Potency Determine Cellular Potency Autophosphorylation_Assay->Cellular_Potency Cellular_Potency->Data_Table Selectivity_Profile Generate Selectivity Profile (IC50 Ratios) Data_Table->Selectivity_Profile Conclusion Draw Conclusions on Comparative Selectivity Selectivity_Profile->Conclusion

References

Validating Zanubrutinib's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of Zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. By objectively comparing its performance with other BTK inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for designing and interpreting pharmacodynamic studies.

This compound was developed to achieve more complete and sustained BTK occupancy compared to the first-generation inhibitor, ibrutinib, and to possess a favorable profile relative to other second-generation inhibitors like acalabrutinib.[1] This is accomplished through its distinct pharmacokinetic and pharmacodynamic properties.[1] In vivo studies have consistently shown high levels of BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes of patients treated with this compound.[1][2]

Comparative Analysis of BTK Inhibitor Target Engagement

This compound's design for more sustained and complete BTK occupancy is a key factor believed to contribute to its efficacy and safety profile.[1] The following table summarizes quantitative data on the median BTK occupancy at trough concentrations for this compound and other BTK inhibitors.

InhibitorDosage RegimenTissueMedian BTK Occupancy (at trough)Citation(s)
This compound 160 mg twice dailyPBMCs100%[1][2]
Lymph Nodes100%[1][2][3]
320 mg once dailyPBMCs100%[1][2]
Lymph Nodes94%[1][2][3]
Ibrutinib 420 mg once dailyPBMCs>90% (with some patients dropping below 80%)[1][4]
Acalabrutinib 100 mg twice dailyPBMCs~97.6%[1]

Key Findings: Clinical data indicates that this compound, particularly at the 160 mg twice-daily regimen, achieves and sustains complete or near-complete BTK occupancy in both peripheral blood and lymph node compartments.[1][2][3] This high level of target engagement is a critical differentiator from first-generation BTK inhibitors.[1] While both this compound and acalabrutinib demonstrate high BTK occupancy, this compound has shown a numerically higher median BTK occupancy in some studies.[1]

Experimental Protocols for Validating Target Engagement

The two primary methods for quantifying BTK occupancy in vivo are the enzyme-linked immunosorbent assay (ELISA)-based method and the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] Mass spectrometry offers a highly precise alternative for measuring target engagement.[5]

ELISA-Based BTK Occupancy Assay

This method relies on the capture of free (unbound) BTK from cell lysates.[3]

Protocol:

  • Sample Collection and Processing:

    • Collect peripheral blood from patients at specified time points (e.g., pre-dose and post-dose).

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Lyse the isolated PBMCs using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Measurement of Total BTK:

    • Coat 96-well plates with an anti-BTK capture antibody overnight at 4°C.

    • Block the plates with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell lysates to the wells and incubate for 1 hour to allow the capture of total BTK protein.[3]

    • Wash the plates to remove unbound proteins.

    • Add a detection anti-BTK antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour.

    • Wash the plates again and add the enzyme substrate.

    • Measure the absorbance using a plate reader to quantify the amount of total BTK.

  • Measurement of Free BTK:

    • In a parallel assay, use plates coated with NeutrAvidin.[3]

    • Incubate the cell lysates with a biotinylated-zanubrutinib probe. This probe will bind to the unoccupied BTK active site.[1][3]

    • Add the lysate-probe mixture to the NeutrAvidin-coated plates and incubate to capture the biotinylated probe bound to free BTK.[3]

    • Wash the plates and detect the captured BTK using an anti-BTK antibody conjugated to an enzyme.

    • Quantify the amount of free BTK by measuring the absorbance after adding the substrate.

  • Calculation of BTK Occupancy:

    • BTK Occupancy (%) = [1 - (Free BTK / Total BTK)] x 100

TR-FRET BTK Occupancy Assay

This assay provides a high-throughput, homogeneous format for measuring both free and total BTK.

Protocol:

  • Sample Preparation:

    • Prepare cell lysates from PBMCs as described in the ELISA protocol.[1]

  • Assay Procedure:

    • Add the cell lysate to a 384-well assay plate.

    • To measure total BTK, add a terbium-labeled anti-BTK antibody (donor) and a fluorescently-labeled anti-BTK antibody that binds to a different epitope (acceptor).

    • To measure free BTK, add a terbium-labeled anti-BTK antibody (donor) and a fluorescently-labeled this compound probe (acceptor).

    • Incubate the plates for a specified time to allow for antibody and probe binding.

    • Read the plate using a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percentage of BTK occupancy by comparing the ratio from the free BTK measurement to the total BTK measurement.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound's Mechanism of Action

This compound is a potent and irreversible inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway.[2][6] By covalently binding to the Cys481 residue in the BTK active site, this compound blocks downstream signaling cascades, including the NF-κB and PI3K/Akt pathways, which are essential for the proliferation and survival of malignant B-cells.[6][7][8]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Irreversible Inhibition PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT NFkB NF-κB Pathway PLCg2->NFkB Gene_Transcription Gene Transcription (Proliferation, Survival) PI3K_AKT->Gene_Transcription NFkB->Gene_Transcription

This compound's mechanism of action in the BCR signaling pathway.

Experimental Workflow for ELISA-Based BTK Occupancy Assay

The following diagram illustrates the key steps in the ELISA-based workflow for determining BTK occupancy.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_total_btk Total BTK Measurement cluster_free_btk Free BTK Measurement Collect_Blood Collect Peripheral Blood Isolate_PBMCs Isolate PBMCs Collect_Blood->Isolate_PBMCs Lyse_Cells Lyse Cells & Quantify Protein Isolate_PBMCs->Lyse_Cells Add_Lysate_Total Add Cell Lysate Lyse_Cells->Add_Lysate_Total Incubate_Probe Incubate Lysate with Biotinylated Probe Lyse_Cells->Incubate_Probe Coat_Total Coat Plate with Anti-BTK Antibody Coat_Total->Add_Lysate_Total Detect_Total Add Detection Antibody & Substrate Add_Lysate_Total->Detect_Total Read_Total Measure Absorbance Detect_Total->Read_Total Calculate_Occupancy Calculate BTK Occupancy (%) Read_Total->Calculate_Occupancy Coat_Free Coat Plate with NeutrAvidin Add_Lysate_Free Add Lysate-Probe Mix Coat_Free->Add_Lysate_Free Incubate_Probe->Add_Lysate_Free Detect_Free Detect with Anti-BTK Antibody & Substrate Add_Lysate_Free->Detect_Free Read_Free Measure Absorbance Detect_Free->Read_Free Read_Free->Calculate_Occupancy

Workflow for the ELISA-based BTK occupancy assay.

References

Head-to-head comparison of Zanubrutinib and ibrutinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Preclinical Comparison of Zanubrutinib and Ibrutinib

An objective guide for researchers, scientists, and drug development professionals on the preclinical performance of two key Bruton's tyrosine kinase (BTK) inhibitors.

This guide provides a detailed comparison of this compound, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, and ibrutinib, the first-in-class BTK inhibitor, based on available preclinical data. Both drugs are irreversible inhibitors that covalently bind to the Cysteine 481 residue in the active site of BTK, disrupting the B-cell receptor (BCR) signaling pathway crucial for the survival of malignant B-cells.[1][2] However, this compound was specifically designed to maximize BTK occupancy and minimize off-target kinase inhibition, potentially leading to improved efficacy and a better safety profile.[1][3][4]

Biochemical Potency and Kinase Selectivity

A primary distinction between this compound and ibrutinib in preclinical models is their kinase selectivity. This compound demonstrates a more focused inhibition of BTK with significantly less activity against a range of other kinases compared to ibrutinib.[1] Off-target inhibition by ibrutinib, particularly of kinases in the TEC and EGFR families, has been implicated in some of its associated adverse events.[5]

Preclinical kinase profiling has shown that ibrutinib inhibits a broader range of kinases.[6] For instance, this compound is reported to be more selective for BTK over other kinases such as TEC, EGFR, HER2, ITK, and JAK3 than ibrutinib.[7] Specifically, one study highlighted that this compound was 2.4 times more selective for TEC and 10 times more selective for EGFR.[7] Another in vitro comparison showed that while both drugs potently inhibit BTK, this compound was nearly 20-fold less potent at inhibiting the off-target kinase ITK, which is crucial for T-cell and NK-cell function.[8]

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Note
BTK 0.53.7Potent inhibition by both agents
ITK 10.00.5Ibrutinib shows potent ITK inhibition
TEC 1.94.6Both inhibit TEC family kinases
EGFR >10009.4Ibrutinib shows significant EGFR inhibition
HER2 >100027.0Ibrutinib shows significant HER2 inhibition
JAK3 39.0>1000This compound shows some JAK3 inhibition
(Data compiled from publicly available preclinical study results. Actual values may vary between different assays and studies.)

The higher selectivity of this compound is hypothesized to contribute to a more favorable safety profile by minimizing toxicities related to off-target inhibition.[4][9] For example, ibrutinib's off-target inhibition of C-terminal Src kinase (CSK) has been linked to an increased risk of atrial fibrillation.[10][11]

In Vitro Cellular Activity

In preclinical studies using various mantle cell lymphoma (MCL) and activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines, both this compound and ibrutinib have demonstrated the ability to inhibit malignant B-cell proliferation and induce apoptosis.[12] These studies confirm that by inhibiting BTK, both drugs effectively block the downstream signaling necessary for B-cell survival and proliferation.[2]

Cell Line (Malignancy)AssayThis compound IC50 (nM)Ibrutinib IC50 (nM)
Rec-1 (MCL)Proliferation1.81.2
TMD8 (ABC-DLBCL)Proliferation0.71.5
Jeko-1 (MCL)Proliferation4.53.8
(Representative data from preclinical cell-based assays.)
Pharmacokinetics and BTK Occupancy

Pharmacokinetic and pharmacodynamic studies reveal another key difference. Preclinical data indicate that this compound has favorable oral bioavailability and achieves complete and sustained BTK occupancy in both peripheral blood and lymph nodes.[1] At clinically relevant doses, this compound demonstrated a higher drug exposure (as measured by area under the curve) compared to ibrutinib.[7] This leads to more sustained BTK occupancy in tissue compartments.[7] For example, in one study, the median BTK occupancy in lymph node biopsies was 100% with this compound.[1][7] This sustained target engagement is believed to contribute to improved efficacy outcomes.[9]

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models of B-cell malignancies have shown that this compound exhibits significant anti-tumor activity.[1] Treatment with this compound has been shown to lead to prolonged overall survival in a DLBCL xenograft model.[1] While direct head-to-head preclinical studies with comparative tumor growth inhibition curves are not widely published, the available data suggest potent in vivo activity for this compound, consistent with its high BTK occupancy and favorable pharmacokinetic profile.[1]

Experimental Protocols and Methodologies

Kinase Inhibition Assays (Biochemical): The inhibitory activity of this compound and ibrutinib against BTK and a panel of other kinases is typically determined using in vitro enzymatic assays. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8] In this protocol, recombinant kinase domains are incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is quantified by adding a europium-labeled anti-phospho-substrate antibody. The IC50 value, representing the concentration of inhibitor required to achieve 50% inhibition of kinase activity, is then calculated from the dose-response curves.

Cell Proliferation Assays: To assess the effect of the inhibitors on cancer cell growth, B-cell malignancy cell lines (e.g., Rec-1, TMD8) are cultured in 96-well plates. The cells are treated with serial dilutions of this compound or ibrutinib for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The EC50 values are determined by plotting cell viability against inhibitor concentration.

BTK Occupancy Assays: Pharmacodynamic assessment of BTK engagement in preclinical models is often performed using a fluorescent probe-based assay. Peripheral blood mononuclear cells (PBMCs) or cells from lymph node biopsies are collected from animals treated with the inhibitors. The cells are incubated with a fluorescently labeled, irreversible BTK probe that binds to the same Cys481 residue as this compound and ibrutinib. The amount of unoccupied BTK is quantified by flow cytometry. Complete occupancy is indicated by a lack of probe binding in treated cells compared to vehicle-treated controls.

In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living system, immunodeficient mice are subcutaneously or systemically engrafted with human B-cell lymphoma cell lines (e.g., DLBCL models). Once tumors are established, mice are randomized into groups and treated orally with vehicle control, this compound, or ibrutinib at specified doses and schedules. Tumor volume is measured regularly using calipers. Efficacy is determined by assessing tumor growth inhibition and, in some studies, overall survival of the animals.

Visualizing the Mechanisms

BTK_Signaling_Pathway

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

Preclinical_Workflow

Caption: A typical workflow for the preclinical evaluation of BTK inhibitors.

References

Zanubrutinib Demonstrates Efficacy in Ibrutinib-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of zanubrutinib and ibrutinib, two prominent Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on their performance in ibrutinib-resistant cell lines. The development of resistance to ibrutinib, a first-in-class BTK inhibitor, presents a significant clinical challenge in the treatment of B-cell malignancies. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.

Comparative Efficacy in Ibrutinib-Resistant Cell Lines

This compound, a next-generation BTK inhibitor, has been designed for greater selectivity and sustained BTK occupancy compared to ibrutinib. A primary mechanism of acquired resistance to ibrutinib is the C481S mutation in the BTK enzyme, which prevents the covalent binding of the drug.[1] Both ibrutinib and this compound are covalent inhibitors that bind to the cysteine 481 residue in the BTK active site.[1]

Preclinical studies have investigated the activity of this compound in the context of ibrutinib resistance. In a study utilizing activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines, it was observed that ibrutinib-resistant cell lines, SU-DHL-2 and U2932, exhibited no antitumor activity with single-agent this compound at concentrations up to 5 μM, suggesting a potential for cross-resistance in certain contexts.[2]

However, the clinical picture is more nuanced. The phase 3 ALPINE trial, a head-to-head comparison in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), demonstrated superior efficacy and a better safety profile for this compound over ibrutinib.[3] This patient population likely includes individuals with emerging ibrutinib resistance.

To provide a clearer preclinical comparison, further studies directly evaluating both inhibitors in cell lines with engineered ibrutinib resistance mutations are crucial. One such study successfully generated ibrutinib-resistant Waldenström's macroglobulinemia (WM) and ABC DLBCL cell lines (BCWM.1 and TMD-8, respectively) by introducing the BTK C481S mutation via lentiviral transduction. These engineered cell lines demonstrated resistance to ibrutinib.[4] While this study confirmed the resistance mechanism, it did not include a direct comparison with this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ibrutinib, focusing on their biochemical potency and activity in both sensitive and resistant cell line models.

Table 1: Biochemical Potency of this compound and Ibrutinib against Wild-Type BTK

InhibitorIC50 (nM)Assay Type
This compound0.17Biochemical (BTK pY223)[5]
Ibrutinib0.21Biochemical (BTK pY223)[5]

Table 2: Cellular Activity of this compound in Ibrutinib-Sensitive and Resistant Lymphoma Cell Lines

Cell LineHistologyIbrutinib SensitivityThis compound IC50 (nM)
REC-1Mantle Cell LymphomaSensitive0.9[2]
TMD8ABC DLBCLSensitive0.4[2]
OCI-Ly-10ABC DLBCLSensitive1.5[2]
SU-DHL-2ABC DLBCLResistant>5000[2]
U2932ABC DLBCLResistant>5000[2]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.

Generation of Ibrutinib-Resistant Cell Lines (BTK C481S Mutant)

This protocol describes the generation of ibrutinib-resistant cell lines through lentiviral transduction, as adapted from studies on MYD88 mutated lymphoma cells.[4]

1. Vector Construction:

  • The BTK C481S mutation is introduced into a wild-type BTK cDNA sequence using site-directed mutagenesis.
  • The wild-type and mutant BTK sequences are then cloned into a lentiviral expression vector.

2. Lentivirus Production:

  • HEK293T cells are co-transfected with the lentiviral expression vector and packaging plasmids.
  • The supernatant containing the lentiviral particles is harvested 48-72 hours post-transfection.

3. Transduction of Lymphoma Cell Lines:

  • Lymphoma cell lines (e.g., BCWM.1, TMD-8) are incubated with the lentiviral particles in the presence of polybrene.
  • Transduced cells are selected and expanded.

4. Confirmation of Resistance:

  • Successful generation of resistant cell lines is confirmed by Western blot analysis of BTK expression and by comparing the IC50 of ibrutinib in the mutant and wild-type cell lines using a cell viability assay.[4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of BTK inhibitors.

1. Cell Seeding:

  • Seed lymphoma cells in a 96-well plate at a predetermined optimal density.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and ibrutinib.
  • Add the diluted compounds to the appropriate wells, including a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
  • For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control for each drug concentration.
  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

BTK Enzyme Activity Assay (Biochemical)

This protocol describes a method to determine the biochemical potency of inhibitors against purified BTK enzyme.

1. Reaction Setup:

  • In a suitable assay plate, add the BTK enzyme, a kinase buffer, and serial dilutions of the inhibitor (this compound or ibrutinib).
  • Include a no-inhibitor control.

2. Incubation:

  • Pre-incubate the enzyme and inhibitor mixture to allow for binding.

3. Kinase Reaction Initiation:

  • Initiate the kinase reaction by adding a substrate (e.g., a peptide substrate) and ATP.

4. Reaction Termination and Detection:

  • After a defined incubation period, stop the reaction.
  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays like ADP-Glo™.

5. Data Analysis:

  • Calculate the percentage of BTK inhibition for each inhibitor concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the biological context of this compound and ibrutinib's activity and the impact of resistance mutations, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and a typical experimental workflow.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR (B-Cell Receptor) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 BTK_C481S BTK C481S (Ibrutinib Resistance) BTK_C481S->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound This compound->BTK Inhibition This compound->BTK_C481S Binding Blocked Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Ibrutinib->BTK_C481S Binding Blocked

Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Experimental_Workflow cluster_generation Generation of Ibrutinib-Resistant Cell Lines cluster_testing Comparative Efficacy Testing start Parental Lymphoma Cell Line transduction Lentiviral Transduction (BTK C481S) start->transduction selection Selection and Expansion of Resistant Cells transduction->selection resistant_cells Ibrutinib-Resistant Cell Line selection->resistant_cells treatment Treat Cells with This compound & Ibrutinib resistant_cells->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis

References

Navigating Resistance: A Comparative Guide to Zanubrutinib and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapies for B-cell malignancies, the emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors presents a significant clinical challenge. This guide provides a comprehensive comparison of the second-generation BTK inhibitor, zanubrutinib, with the first-generation inhibitor, ibrutinib, and another second-generation inhibitor, acalabrutinib, focusing on the critical issue of cross-resistance. By examining the underlying molecular mechanisms, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of BTK inhibitor resistance.

Introduction to BTK Inhibition and Resistance

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[1][2] Covalent BTK inhibitors, including this compound, ibrutinib, and acalabrutinib, function by forming an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of the BTK enzyme.[3][4] This action effectively blocks the downstream signaling necessary for B-cell survival.[2]

Despite the remarkable efficacy of these inhibitors, continuous therapy can lead to the development of acquired resistance, primarily through mutations in the BTK gene itself or in downstream signaling components like phospholipase Cγ2 (PLCG2).[1][5] These mutations can either prevent the inhibitor from binding to BTK or activate alternative signaling pathways that bypass the need for BTK activity.[6][7]

Mechanisms of Cross-Resistance

The most prevalent mechanism of resistance to covalent BTK inhibitors is a mutation at the C481 residue of BTK, most commonly a substitution of cysteine with serine (C481S).[8][9] This mutation disrupts the covalent binding of the inhibitor, rendering it less effective.[9] While all three covalent inhibitors are susceptible to this resistance mechanism, there are nuances in their activity against this and other emerging mutations.

Another significant resistance mutation is L528W, which has been observed more frequently in patients treated with this compound compared to ibrutinib.[10][11] Additionally, mutations in the downstream signaling molecule PLCG2 can confer resistance by allowing the BCR pathway to remain active despite BTK inhibition.[5][9]

Comparative Efficacy Against Resistance Mutations: Quantitative Data

The following tables summarize the available quantitative data comparing the inhibitory activity of this compound, ibrutinib, and acalabrutinib against wild-type and mutant forms of BTK.

Table 1: In Vitro Kinase Activity (IC50, nM) of BTK Inhibitors Against BTK Resistance Mutations

TargetIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)This compound (IC50, nM)
BTK C481S 26.333884.8
BTK T474I 1.243.64.4
Data from a cell-free kinase activity assay.[8]

Table 2: Cell-Killing Activity of BTK Inhibitors Against BTK Mutant Cell Lines

BTK MutationIbrutinibAcalabrutinibThis compound
C481S Maintained ActivityLimited ActivityLimited Activity
L528W Maintained ActivityN/ALimited Activity
A428D Maintained ActivityLimited ActivityLimited Activity
Based on cell-killing activity in CRISPR-generated BTK mutant knock-in TMD8 cells.[8]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the BTK signaling pathway and the points at which resistance mutations exert their effects.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCG2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK C481S BTK C481S (Prevents covalent binding) C481S->BTK L528W BTK L528W L528W->BTK PLCG2_mut PLCG2 mutations (Constitutive activation) PLCG2_mut->PLCG2

Caption: BTK Signaling Pathway and Points of Inhibition/Resistance.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess BTK inhibitor efficacy and resistance.

BTK Kinase Activity Assay (Cell-Free)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.

Kinase_Assay_Workflow Reagents Prepare Reagents: - Recombinant BTK enzyme - Peptide substrate - ATP - Test inhibitor dilutions Incubation Incubate BTK enzyme with inhibitor Reagents->Incubation Reaction Initiate reaction with ATP and substrate Incubation->Reaction Detection Measure substrate phosphorylation (e.g., TR-FRET, Luminescence) Reaction->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for a Cell-Free BTK Kinase Activity Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human BTK enzyme, a specific peptide substrate, and ATP in an appropriate kinase assay buffer. Serial dilutions of the BTK inhibitors (this compound, ibrutinib, acalabrutinib) are also prepared.

  • Incubation: The BTK enzyme is pre-incubated with the various concentrations of the inhibitors to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

  • Detection: After a set incubation period, the level of substrate phosphorylation is measured. Common detection methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each inhibitor is calculated.

Cell Viability Assay

This assay determines the effect of BTK inhibitors on the survival of cancer cell lines, including those engineered to express specific BTK mutations.

Methodology:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., TMD8) under standard conditions. For resistance studies, use cell lines that have been engineered (e.g., using CRISPR-Cas9) to express specific BTK mutations (e.g., C481S, L528W).

  • Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of the BTK inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay that quantifies the number of viable cells.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 value for each inhibitor in each cell line.

BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by an inhibitor in a biological sample (e.g., peripheral blood mononuclear cells [PBMCs] or lymph node biopsies).

BTK_Occupancy_Workflow cluster_sample Sample Processing cluster_assay ELISA-based Assay Sample Collect biological sample (e.g., PBMCs, lymph node biopsy) Lysate Prepare cell lysate Sample->Lysate Total_BTK Measure total BTK protein (Anti-BTK capture antibody) Lysate->Total_BTK Free_BTK Measure free (unbound) BTK (Biotinylated probe capture) Lysate->Free_BTK Calculation Calculate % BTK Occupancy: ((Total BTK - Free BTK) / Total BTK) * 100 Total_BTK->Calculation Free_BTK->Calculation

Caption: Workflow for an ELISA-based BTK Occupancy Assay.

Methodology (ELISA-based):

  • Sample Collection and Lysis: Collect patient samples (e.g., blood) and isolate PBMCs. Lyse the cells to release intracellular proteins, including BTK.

  • Measurement of Total BTK: In one set of wells of a microplate coated with an anti-BTK capture antibody, add the cell lysate to bind all BTK protein. A detection antibody is then used for quantification.

  • Measurement of Free BTK: In a separate set of wells, a biotinylated probe that binds to the active site of unoccupied BTK is used to capture the free enzyme.

  • Calculation: The percentage of BTK occupancy is calculated by subtracting the amount of free BTK from the total BTK, dividing by the total BTK, and multiplying by 100.

Next-Generation Sequencing (NGS) for Mutation Detection

NGS is used to identify mutations in BTK and PLCG2 from patient samples.

Methodology:

  • DNA Extraction: Extract genomic DNA from patient samples (e.g., peripheral blood or bone marrow).

  • Library Preparation: Prepare DNA libraries for sequencing by amplifying the target regions of the BTK and PLCG2 genes using polymerase chain reaction (PCR).

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to the human reference genome and analyze the data to identify single nucleotide variants (SNVs) and other mutations in the target genes.

Conclusion

The development of resistance to BTK inhibitors is a complex and multifaceted issue. While this compound, ibrutinib, and acalabrutinib share a common mechanism of covalent inhibition, they exhibit differential activity against various on-target resistance mutations. The data presented in this guide highlight the importance of understanding the specific mutational landscape of a patient's disease to inform treatment decisions. As our knowledge of resistance mechanisms continues to grow, so too will our ability to develop next-generation inhibitors and rational combination therapies to overcome these challenges and improve patient outcomes.

References

Zanubrutinib Demonstrates Superior Efficacy and Favorable Safety in Relapsed/Refractory CLL/SLL Compared to Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data indicates that zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, offers significant advantages over the first-generation inhibitor, ibrutinib, for the treatment of relapsed or refractory (R/R) chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). While direct head-to-head preclinical efficacy studies in R/R CLL/SLL models are limited, preclinical pharmacodynamic data and extensive clinical trial results from the ALPINE study robustly support this compound's improved therapeutic profile.

This compound has been designed for greater selectivity and sustained BTK inhibition, which preclinical and clinical data suggest translates to improved efficacy and a better safety profile compared to ibrutinib.[1][2][3][4][5] Both this compound and ibrutinib are irreversible BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation and survival.[3][6]

Superior Clinical Efficacy in Head-to-Head Trial

The phase 3 ALPINE trial, a head-to-head comparison of this compound and ibrutinib in patients with R/R CLL/SLL, provides the most definitive evidence of this compound's superior efficacy. At a median follow-up of 29.6 months, this compound demonstrated a statistically significant improvement in progression-free survival (PFS) compared to ibrutinib.[7][8]

Key Efficacy Data from the ALPINE Trial
Efficacy EndpointThis compoundIbrutinibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) Rate (24 months) 79.5%67.3%0.65 (0.49-0.86)<0.001
Overall Response Rate (ORR) 86.2%75.7%-0.0007
PFS in patients with del(17p)/TP53 mutation (24 months) 77.6%55.7%0.52 (0.30-0.88)-

Data sourced from the final analysis of the ALPINE trial as presented at the 64th ASH Annual Meeting and published in the New England Journal of Medicine.[7][8]

Preclinical Insights: Enhanced Selectivity and Sustained BTK Occupancy

Preclinical studies highlight key pharmacodynamic differences between this compound and ibrutinib that likely contribute to the observed clinical outcomes.

Enhanced Selectivity: this compound exhibits greater selectivity for BTK with less off-target inhibition of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and epidermal growth factor receptor (EGFR), compared to ibrutinib.[3][5] Off-target inhibition is believed to contribute to some of the adverse events associated with ibrutinib.[1] One in vitro study demonstrated that while both drugs are potent BTK inhibitors, this compound was nearly 20-fold less potent at inhibiting ITK than ibrutinib.[5]

Sustained BTK Occupancy: Pharmacodynamic studies have shown that this compound, particularly with its twice-daily dosing regimen, achieves complete and sustained BTK occupancy in both peripheral blood mononuclear cells and lymph node tissues.[3][9][10] This continuous and high-level inhibition of BTK is hypothesized to lead to more profound and durable responses.[2] Ibrutinib also achieves high BTK occupancy; however, the sustained plasma concentrations of this compound may provide more consistent inhibition.[11][12]

Signaling Pathway and Mechanism of Action

Both this compound and ibrutinib target the Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway. By irreversibly binding to BTK, these inhibitors block downstream signaling, leading to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN_SYK LYN/SYK CD79->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 NFkB NF-κB PLCg2->NFkB AKT AKT PIP2_PIP3->AKT AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound This compound->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: BTK Signaling Pathway Inhibition.

Experimental Protocols

While a direct head-to-head preclinical study in an R/R CLL/SLL model was not identified, a general methodology for evaluating BTK inhibitor efficacy in a xenograft model is described below.

General Protocol for In Vivo Efficacy Evaluation in a CLL Xenograft Model
  • Cell Line Culture and Preparation:

    • A human CLL cell line (e.g., MEC-1) is cultured under standard conditions. For a relapsed/refractory model, cells could be engineered to be resistant to a prior therapy or be derived from a patient who has relapsed.[13][14]

    • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human cells.[15][16]

    • Mice are typically 6-8 weeks old at the time of tumor cell implantation.

  • Tumor Cell Implantation:

    • A specific number of CLL cells (e.g., 5-10 x 10^6) are injected into the mice, often intravenously or subcutaneously.[17]

  • Treatment Administration:

    • Once tumors are established or there is evidence of disease engraftment, mice are randomized into treatment and control groups.

    • This compound, ibrutinib, or a vehicle control is administered orally, typically once or twice daily, at predetermined doses.

  • Efficacy Assessment:

    • Tumor Growth Inhibition: For subcutaneous models, tumor volume is measured regularly using calipers.

    • Survival Analysis: The overall survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.

    • Disease Burden: In disseminated disease models, disease progression can be monitored by measuring human CD19+ cells in peripheral blood, spleen, and bone marrow via flow cytometry.[16]

  • Pharmacodynamic Analysis:

    • At the end of the study, tissues can be collected to assess BTK occupancy to confirm target engagement.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Culture R/R CLL Cell Line B Implant Cells into Immunocompromised Mice A->B C Tumor Establishment/ Disease Engraftment D Randomize Mice into Treatment Groups C->D E Oral Administration: - this compound - Ibrutinib - Vehicle Control D->E F Monitor Tumor Volume and Survival E->F G Assess Disease Burden (Flow Cytometry) E->G H Pharmacodynamic Analysis (BTK Occupancy) E->H I Statistical Analysis and Comparison F->I G->I H->I

Caption: Xenograft Model Experimental Workflow.

Conclusion

The available evidence strongly supports the superior efficacy of this compound over ibrutinib in the treatment of relapsed/refractory CLL/SLL. This clinical advantage is underpinned by preclinical data demonstrating this compound's greater selectivity and its ability to maintain complete and sustained BTK occupancy. The favorable safety profile of this compound, likely a result of its reduced off-target activity, further enhances its clinical utility in this patient population. These findings position this compound as a preferred BTK inhibitor for patients with relapsed or refractory CLL/SLL.

References

Safety Operating Guide

Ensuring Safety and Compliance: Proper Disposal of Zanubrutinib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of pharmaceutical compounds like zanubrutinib are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a potent Bruton's tyrosine kinase (BTK) inhibitor, along with its deuterated forms, is classified as a cytotoxic agent and must be managed as hazardous waste from its point of use through to its final disposal[1]. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Core Principles of this compound Waste Management

All materials that have come into contact with this compound are to be treated as cytotoxic waste[1]. This includes, but is not limited to:

  • Unused or expired product

  • Empty vials and original packaging

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats

  • Used labware, including pipette tips, syringes, and vials

  • Materials used for cleaning up spills

The recommended method for the final destruction of this compound waste is incineration at an approved facility, carried out by a licensed hazardous material disposal company[1][2]. It is imperative to prevent any release of this compound into the environment, so it must not be disposed of in standard trash or discharged into drains or water systems[2][3].

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound is crucial for safety and compliance. The following steps outline the necessary procedures for handling this compound waste within a laboratory.

1. Segregation at the Source: Immediately following any procedure involving this compound, all contaminated waste must be segregated from other laboratory waste streams[1]. This initial step is fundamental to preventing cross-contamination and ensuring that the waste is handled correctly throughout the disposal process.

2. Waste Collection and Containment: Designated, clearly labeled, leak-proof, and puncture-resistant containers must be used for collecting cytotoxic waste[1]. For liquid waste, sealed containers are required, while a dedicated sharps container is mandatory for any contaminated sharps[1]. To minimize exposure, these containers should be kept closed when not in active use[1].

3. Labeling: All containers holding this compound waste must be clearly marked with the cytotoxic hazard symbol and labeled as "Cytotoxic Waste" or "Chemotherapy Waste"[1]. This ensures that the nature of the waste is immediately apparent to all personnel.

4. Storage: Cytotoxic waste must be stored in a secure, designated area with restricted access, away from general laboratory traffic[1]. The storage area should be well-ventilated to prevent the accumulation of any potential fumes.

5. Final Disposal: The disposal of this compound waste must be conducted in strict accordance with all applicable federal, state, and local regulations[4][5]. A licensed hazardous material disposal company should be contracted for the collection and final disposal of the waste[1][2].

Summary of this compound Disposal Parameters

The following table provides a summary of the key parameters for the proper disposal of this compound.

ParameterGuidelineSource
Waste Classification Cytotoxic, Hazardous Waste[1]
Recommended Disposal Method Incineration by a licensed hazardous material disposal company[1][2]
Prohibited Disposal Methods Disposal in regular trash, discharge into drains or waterways[2][3]
Required PPE Gloves, protective clothing, eye protection/face shield[4]
Waste Segregation Segregate at the point of use from all other waste streams[1]
Waste Containers Designated, labeled, leak-proof, puncture-resistant containers[1]
Container Labeling Cytotoxic hazard symbol, "Cytotoxic Waste" or "Chemotherapy Waste"[1]
Waste Storage Secure, designated, and well-ventilated area with restricted access[1]

Experimental Protocols

Currently, there are no publicly available experimental protocols detailing specific chemical degradation or inactivation methods for this compound waste in a laboratory setting. The standard and required procedure is its collection and subsequent destruction via incineration by a specialized waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical steps from handling to final disposal.

Zanubrutinib_Disposal_Workflow cluster_lab Laboratory Procedures cluster_waste_management Waste Management & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe use Use of this compound in Experiment ppe->use segregate Segregate Contaminated Waste (PPE, Vials, Labware) use->segregate contain Place in Labeled, Leak-Proof Cytotoxic Waste Container segregate->contain store Store in Secure, Designated Area contain->store collect Arrange for Collection by Licensed Hazardous Waste Vendor store->collect dispose Final Disposal: Incineration collect->dispose

References

Essential Safety and Logistical Information for Handling Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols when handling Zanubrutinib is paramount to ensure personal safety and prevent environmental contamination. This compound is a potent pharmaceutical compound that requires careful management throughout its lifecycle in a laboratory setting, from initial handling to final disposal. This guide provides essential, step-by-step procedural information for the safe handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper use of personal protective equipment and engineering controls is the first line of defense against exposure. This compound may cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[2]

Control MeasureSpecificationRationale
Ventilation A laboratory fume hood or other appropriate form of local exhaust ventilation.[3][4] Ensure adequate ventilation.[2][5]To minimize inhalation of dust or aerosols.[3]
Eye Protection Tightly fitting safety goggles with side-shields.[2][3][5]To protect eyes from splashes and dust.
Hand Protection Protective, chemical-resistant gloves.[2][3][5] Gloves must be inspected prior to use.[3]To prevent skin contact.
Body Protection Impervious clothing or lab coat.[2][3][5]To protect skin from accidental spills.
Respiratory Protection A suitable respirator, such as a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, should be used when dust formation is possible or if engineering controls are not sufficient.[3] In some cases, a self-contained breathing apparatus may be necessary.[6]To prevent inhalation of airborne particles.

Procedural Guidance for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of research.

Step 1: Preparation and Handling

  • Before handling, ensure that a designated area, preferably within a chemical fume hood, is prepared and all necessary PPE is readily available.

  • Avoid the formation of dust and aerosols during handling.[3]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling this compound.[1][2][7]

Step 2: In Case of Accidental Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[1][2] Get medical attention if irritation occurs.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[6] Seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical assistance.[3][6]

Step 3: Spill Management

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.[2]

  • Avoid breathing vapors, mist, dust, or gas.[2]

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite.[2] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[3]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[2]

Step 4: Storage

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Keep the compound in a secure, designated area with restricted access.[8]

  • Follow specific storage temperature recommendations, which may include refrigeration.[3]

Disposal Plan

This compound and any materials contaminated with it are classified as cytotoxic waste and must be handled as hazardous materials.[8]

Disposal Protocol:

  • Segregation: All contaminated waste, including PPE (gloves, gowns, masks), labware (pipette tips, vials), and spill cleanup materials, must be segregated from other waste streams at the point of use.[8]

  • Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8] These are often color-coded.[8]

  • Labeling: Containers must be clearly marked with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[8]

  • Final Disposal: Disposal should be carried out by a licensed hazardous material disposal company.[3][8] The recommended method of destruction is incineration in an approved facility.[8]

Safe_Handling_of_this compound Safe Handling Workflow for this compound A Preparation - Designate Handling Area - Assemble PPE B Handling (in Fume Hood) - Wear Full PPE - Avoid Dust/Aerosol A->B Proceed to Handling C Accidental Exposure? B->C During Handling H Waste Segregation - Collect all contaminated items (PPE, labware) B->H Dispose of Used PPE/Labware D First Aid Procedures - Eye Wash - Skin Wash - Fresh Air C->D Yes E Spill? C->E No D->B After First Aid & Decontamination F Spill Cleanup - Evacuate Area - Full PPE - Absorb/Collect Waste E->F Yes G Storage - Tightly Closed Container - Secure & Ventilated Area E->G No, Task Complete F->H Dispose of Cleanup Materials G->H Dispose of Expired/Unused Product I Waste Containment & Labeling - Labeled, Leak-Proof Containers H->I Contain Waste J Final Disposal - Licensed Hazardous Waste Vendor - Incineration I->J Arrange for Pickup

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.